N-Vinylcaprolactam
Description
Historical Context and Evolution of NVCL Research
The journey of PNVCL began with its initial synthesis and has since evolved significantly. While early research established the fundamental properties of PNVCL, a major turning point in its research trajectory was the advent of controlled/living radical polymerization (CRP) techniques. nih.gov These methods, such as reversible addition-fragmentation chain transfer (RAFT) polymerization and atom transfer radical polymerization (ATRP), have enabled the synthesis of well-defined PNVCL-based copolymers with unprecedented control over molecular architecture. nih.govmagtech.com.cn
Initially, the polymerization of NVCL was considered more challenging compared to other thermoresponsive polymers like poly(N-isopropylacrylamide) (PNIPAM). core.ac.uk However, advancements in polymerization techniques have overcome these early hurdles, leading to a surge in research focused on NVCL. core.ac.uk The ability to create complex structures, including block copolymers, has broadened the scope of PNVCL's applications. magtech.com.cnmdpi.comacs.org For instance, the synthesis of amphiphilic block copolymers containing PNVCL has opened doors to the creation of self-assembling nanostructures like micelles and polymersomes. mdpi.comacs.org
Significance of NVCL in Contemporary Polymer Chemistry
The significance of NVCL in modern polymer chemistry lies in the unique properties of its corresponding polymer, PNVCL. A key characteristic is its lower critical solution temperature (LCST), the temperature above which the polymer becomes insoluble in water. mdpi.comnih.gov This transition is reversible and occurs in a temperature range that can be tuned, often near physiological temperature, making it highly attractive for biomedical applications. revistabionatura.comnih.govnih.govmdpi.commdpi.com
The LCST of PNVCL is influenced by several factors, including the polymer's molecular weight, concentration, and the chemical composition of copolymers. mdpi.comresearchgate.netresearchgate.net This tunability allows for the design of materials with specific thermal responses. PNVCL is often considered a biocompatible alternative to PNIPAM, as its hydrolysis does not produce potentially toxic small amine molecules. metu.edu.trrevistabionatura.comnih.gov
The versatility of NVCL is further demonstrated by its ability to be copolymerized with a wide range of other monomers. This allows for the creation of materials with dual or multiple stimuli-responsiveness, such as sensitivity to both temperature and pH. nih.govmdpi.comtandfonline.com For example, copolymerizing NVCL with acidic monomers like itaconic acid can impart pH-sensitivity to the resulting hydrogel. mdpi.comnih.gov
The applications of NVCL-based polymers are diverse and expanding. They are extensively investigated for use in:
Drug delivery systems: The thermoresponsive nature of PNVCL allows for the controlled release of encapsulated drugs. nih.govmdpi.comresearchgate.net
Tissue engineering: PNVCL-based hydrogels and scaffolds provide a supportive environment for cell growth. mdpi.comresearchgate.net
Coatings and inks: The adhesive properties of NVCL make it a valuable component in UV-curable coatings and inks. unilongindustry.com
Industrial applications: These include roles in oil recovery and as textile additives. nih.govuychem.com
Challenges and Future Directions in NVCL-Based Polymer Research
Despite the significant progress, challenges remain in the field of NVCL-based polymer research. One of the primary challenges is achieving precise control over the polymerization of NVCL, which is known to be a non-conjugated monomer. magtech.com.cnmdpi.com While techniques like RAFT have shown success, further optimization is needed to consistently produce polymers with low dispersity and well-defined architectures. mdpi.com
Another area of active research is the development of a deeper understanding of the structure-property relationships of PNVCL and its copolymers. acs.org For instance, the exact mechanism of the coil-to-globule transition at the LCST and how it is influenced by various factors is still a subject of investigation. mdpi.com
Future research in NVCL-based polymers is poised to focus on several key areas:
Advanced Polymer Architectures: The synthesis of more complex and functional polymer structures, such as hyperbranched and cyclic polymers, will continue to be a major focus. magtech.com.cn
Multi-responsive Materials: There is a growing interest in developing materials that can respond to multiple stimuli (e.g., temperature, pH, light) for more sophisticated applications. mdpi.com
4D Printing: The thermoresponsive nature of PNVCL makes it a promising material for 4D printing, where the printed object can change its shape over time in response to an external stimulus. researchgate.net
Sustainable and Scalable Synthesis: Developing more environmentally friendly and scalable polymerization processes for NVCL is crucial for its commercial viability. tandfonline.com
Data Tables
Table 1: Properties of N-Vinylcaprolactam and its Polymer
| Property | This compound (Monomer) | Poly(this compound) (Polymer) |
| Physical State | White to light yellow solid unilongindustry.com | White powder tandfonline.comresearchgate.netmetu.edu.tr |
| Molecular Formula | C₈H₁₃NO unilongindustry.com | (C₈H₁₃NO)n |
| Melting Point | 34-38 °C unilongindustry.com | Not applicable |
| Glass Transition Temperature (Tg) | Not applicable | Varies, reported values include 1.8 °C and around 147 °C researchgate.netmdpi.com |
| Solubility | Soluble in water and organic solvents tandfonline.commetu.edu.tr | Soluble in water below LCST and in many organic solvents tandfonline.comresearchgate.netmetu.edu.tr |
| Key Feature | Reactive vinyl group for polymerization unilongindustry.com | Lower Critical Solution Temperature (LCST) in aqueous solutions mdpi.comnih.gov |
Table 2: Influence of Synthesis Parameters on Poly(this compound) Properties
| Parameter | Effect on Polymer Properties |
| Molecular Weight | Influences the Lower Critical Solution Temperature (LCST); higher molecular weight can lead to a decrease in LCST. mdpi.com |
| Polymerization Technique | Controlled radical polymerization (e.g., RAFT) allows for the synthesis of well-defined polymers with controlled molecular weight and architecture. nih.govmagtech.com.cn Free radical polymerization is also widely used. tandfonline.comresearchgate.netmetu.edu.tr |
| Copolymer Composition | Incorporation of co-monomers can significantly alter the LCST and introduce other functionalities, such as pH-responsiveness. mdpi.comnih.gov |
| Cross-linker Concentration | In hydrogels, the concentration of the cross-linking agent affects the swelling ratio and mechanical properties. tandfonline.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethenylazepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-2-9-7-5-3-4-6-8(9)10/h2H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYVGKFDLWWQJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1CCCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25189-83-7 | |
| Record name | Poly(N-vinylcaprolactam) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25189-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1041423 | |
| Record name | N-Vinylcaprolactam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white solid; [Sigma-Aldrich MSDS] | |
| Record name | N-Vinylcaprolactam | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21369 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2235-00-9, 25189-83-7 | |
| Record name | Vinylcaprolactam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2235-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Vinylcaprolactam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002235009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poly-N-vinylcaprolactam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025189837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Vinylcaprolactam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-vinylhexahydro-2H-azepin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.080 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-VINYLCAPROLACTAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KFC10CY9UP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis Methodologies for Poly N Vinylcaprolactam Pnvcl and Its Copolymers
Conventional Free Radical Polymerization of NVCL
Conventional free radical polymerization of N-Vinylcaprolactam (NVCL) is a fundamental and widely utilized method for the synthesis of PNVCL. This process involves the initiation of polymerization using free radical initiators, leading to the propagation of polymer chains. The reaction kinetics and the properties of the resulting polymer are highly dependent on the chosen polymerization conditions, such as the solvent, initiator concentration, and temperature.
Solution Polymerization Techniques
Solution polymerization is a common method for producing PNVCL, where the monomer and initiator are dissolved in a suitable solvent. This technique allows for better heat dissipation and control over the reaction compared to bulk polymerization. However, the choice of solvent is critical as it can significantly influence the polymerization kinetics and the molecular weight of the resulting polymer. metu.edu.tr
The solvent medium plays a crucial role in the solution polymerization of NVCL, affecting both the reaction kinetics and the molecular characteristics of the synthesized PNVCL.
Isopropanol (B130326) (IPA): In the free radical polymerization of NVCL in isopropanol, the concentration of the solvent directly impacts the molecular weight of the resulting polymer. An increase in the concentration of isopropanol leads to a discernible decrease in the average molecular weight of the PNVCL. researchgate.net This phenomenon is attributed to chain-transfer reactions to the solvent. The polymerization kinetics in isopropanol deviates from classical first-order kinetics, which further supports the occurrence of chain-transfer to the solvent. researchgate.net This characteristic allows for the control of the molecular weight of the growing PNVCL macroradical. researchgate.net
Dimethyl Sulfoxide (DMSO) and Water/DMSO Mixtures: DMSO is an effective solvent for the polymerization of NVCL, capable of dissolving both the monomer and common initiators. researchgate.net The synthesis of PNVCL has been successfully conducted in water-containing media, specifically in DMSO/water mixtures, with DMSO concentrations as low as 10% (v/v) using a redox initiator system. researchgate.net Polymerization in aqueous systems or those containing water can yield high molecular weight PNVCL. However, these conditions often result in polymers with broad or even bimodal molecular weight distributions, suggesting a less controlled polymerization process. researchgate.net When IPA/water mixed solvent systems are used, the growing PNVCL chains may phase separate during polymerization, leading to the formation of polymers with higher molecular weights. researchgate.net
The concentration of the initiator is a key parameter in controlling the rate of polymerization and the final monomer conversion.
2,2′-Azobis(isobutyronitrile) (AIBN): AIBN is a commonly used initiator in the free radical polymerization of NVCL, particularly in organic solvents. nih.govmdpi.com Studies have shown a direct correlation between the concentration of AIBN and the rate of polymerization. An increase in the AIBN concentration leads to a higher rate of polymerization. researchgate.netresearchgate.net This is because a higher initiator concentration generates a greater number of free radicals, which in turn initiate more polymer chains. cmu.edu The relationship between the polymerization rate and initiator concentration generally follows classical kinetic theory, where the rate is proportional to the square root of the initiator concentration. researchgate.net
| AIBN Concentration (mol L⁻¹) | Polymerization Rate (Rₚ) |
| 1.0 x 10⁻² | Increases with concentration |
| 2.0 x 10⁻² | Increases with concentration |
| 3.0 x 10⁻² | Increases with concentration |
Table 1: The effect of AIBN initiator concentration on the polymerization rate of NVCL in ethanol (B145695) at a constant monomer concentration. An increase in AIBN concentration leads to a higher polymerization rate. researchgate.netresearchgate.net
Potassium Persulphate (KPS): Potassium persulfate is a water-soluble initiator, making it suitable for the polymerization of NVCL in aqueous media, such as in emulsion or solution polymerization. researchgate.netstackexchange.com It is frequently employed as an alternative to organic-soluble initiators like AIBN when the polymerization is conducted in water. nih.gov
Temperature is a critical factor that significantly influences the kinetics of the free radical polymerization of NVCL. The rate of polymerization generally increases with an elevation in temperature. This is due to the increased rate of decomposition of the initiator, leading to a higher concentration of free radicals, and an increase in the propagation rate constant. acs.org
| Temperature (°C) | Polymerization Rate | Activation Energy (kJ/mol) | Solvent |
| 50, 60, 70 | Increases with temperature | 108.4 | Not specified |
| 60-80 | Increases with temperature | 53.6 | 1,4-dioxane |
Table 2: The impact of temperature on the polymerization kinetics and the reported activation energies for the free radical polymerization of NVCL under different conditions. metu.edu.trresearchgate.netresearchgate.nettandfonline.commetu.edu.trmetu.edu.tr
Solid-State Polymerization of NVCL
Solid-state polymerization offers an alternative route to synthesizing PNVCL, where the monomer is polymerized in its crystalline state. This method can be initiated by various means, including high-energy radiation.
Gamma (γ) irradiation is an effective method for initiating the solid-state polymerization of NVCL. mdpi.com When NVCL is subjected to gamma irradiation in the solid state at room temperature, polymerization occurs. tandfonline.commetu.edu.trresearchgate.net This process exhibits an auto-acceleration phenomenon, where the rate of polymerization increases as the reaction progresses. tandfonline.commetu.edu.trresearchgate.net
The presence of oxygen has a notable effect on the polymerization rate. The rate of polymerization is observed to be higher in the presence of oxygen compared to when the reaction is carried out under vacuum. tandfonline.commetu.edu.trresearchgate.net However, complete conversion of the monomer to polymer can be achieved when the polymerization is conducted under vacuum conditions. tandfonline.commetu.edu.trresearchgate.net Characterization of the resulting polymer confirms that the polymerization proceeds through the opening of the vinyl group's carbon-carbon double bond, leaving the caprolactam ring intact as a pendant group. tandfonline.com
Radiation-Induced Polymerization (e.g., Gamma Irradiation)
Influence of Reaction Atmosphere (Vacuum vs. Open to Atmosphere)
The reaction atmosphere significantly impacts the polymerization of this compound (NVCL). Studies involving radiation-induced solid-state polymerization have shown that conducting the reaction under a vacuum yields different results compared to an environment open to the atmosphere, where oxygen is present. metu.edu.tryok.gov.trmetu.edu.tr
Conversely, polymerization under vacuum conditions leads to a complete, 100% conversion of the monomer to the polymer. metu.edu.trmetu.edu.tr In contrast, when the reaction is open to the atmosphere, the limiting conversion is reduced to approximately 90%. metu.edu.tryok.gov.trmetu.edu.tr This difference highlights the inhibitory effect of oxygen on achieving full conversion, despite the initial increase in polymerization rate.
Autoacceleration Phenomena and Limiting Conversion
The polymerization of NVCL exhibits an autoacceleration phenomenon, also known as the Trommsdorff–Norrish or gel effect. metu.edu.tryok.gov.trmetu.edu.trwikipedia.org This behavior is characterized by a rapid increase in the polymerization rate and the molecular weight of the polymer, particularly at around 20% conversion in bulk polymerization systems. wikipedia.org
Causes of Autoacceleration: Autoacceleration is attributed to a decrease in the termination rate of the polymerization reaction. wikipedia.org As the polymer chains form and grow, the viscosity of the reaction medium increases. This heightened viscosity impedes the diffusion of the large, growing polymer chains, making it difficult for two free-radical chains to combine and terminate. wikipedia.org While the mobility of the large polymer chains is restricted, smaller monomer molecules can still readily diffuse to the propagating chain ends, allowing the polymerization to continue and even accelerate due to the reduced termination events. nih.gov
Impact on Limiting Conversion: The reaction environment plays a significant role in the limiting conversion achieved during NVCL polymerization. As noted, under vacuum conditions, a complete 100% conversion can be achieved. metu.edu.trmetu.edu.tr However, in the presence of atmospheric oxygen, the limiting conversion is typically around 90%. metu.edu.tryok.gov.trmetu.edu.tr This is due to the formation of low molecular weight oligomers in the presence of oxygen, which can hinder the progression to a fully formed high molecular weight polymer. metu.edu.tryok.gov.trmetu.edu.tr The autoacceleration effect can also lead to uncontrolled reactions and potential thermal runaway if not properly managed, which can further impact the final polymer characteristics. wikipedia.org
Precipitation Polymerization Methods
Precipitation polymerization is a widely used technique for synthesizing PNVCL-based microgels. nih.gov This method involves dissolving all reactants, including the monomer, cross-linker, and initiator, in a solvent, typically water. nih.gov As the polymerization proceeds, the growing polymer chains become insoluble and precipitate out of the solution to form particles.
Surfactant-Free Precipitation Polymerization
Surfactant-free precipitation polymerization (SFPP) is a common approach for producing PNVCL microgels and nanoparticles. researchgate.netmdpi.comnih.govnih.govmdpi.com This method avoids the use of surfactants, which can be advantageous for biomedical applications where purity is critical. The stability of the resulting particles can be ensured through the incorporation of ionizable comonomers or by the initiator itself. researchgate.net
For instance, thermo- and pH-responsive microgels have been created by the surfactant-free precipitation copolymerization of NVCL with acidic comonomers like acrylic acid or itaconic acid. researchgate.net The polymerization is typically initiated by a thermal initiator such as potassium persulfate (KPS) or 2,2'-azobis(2-methylpropionamidine) dihydrochloride (B599025) (AMPA). mdpi.comnih.govmdpi.com The initial reaction parameters, including the concentration of the initiator, have a significant effect on the physicochemical properties of the final product, such as particle size and the lower critical solution temperature (LCST). mdpi.comnih.govmdpi.com
Pseudo-Bulk Models for Particle Growth and Size Distribution
To understand and predict the outcomes of precipitation polymerization, pseudo-bulk models are employed. acs.orgacs.orgscispace.com These models are mathematical frameworks that describe the kinetics of particle growth and the resulting particle size distribution. acs.org
These models consider the system as a whole, without limiting the number of radicals per particle, and assume an average number of radicals for particles of the same size. acs.org While they are powerful tools, they have limitations, particularly in accurately predicting particle radii under all conditions, indicating a need for further research and more comprehensive data. acs.org The assumptions within these models are often debated, especially regarding their accuracy for small particles during the initial stages of particle formation. acs.org
Emulsion Polymerization for Microgel Synthesis
Emulsion polymerization is another key technique for synthesizing PNVCL-based microgels. researchgate.netresearchgate.netacs.orgcnrs.frtandfonline.com In this method, the monomer is emulsified in a continuous phase, typically water, with the aid of a surfactant. Polymerization occurs within the resulting micelles.
This technique has been used to create temperature-sensitive this compound-based microgel particles. researchgate.net The process can be carried out in a batch reactor, and in some cases, it can be performed without a surfactant (surfactant-free emulsion polymerization). researchgate.net The stability of the microgels can be enhanced by using reactive stabilizers. For example, reactive cationic polymers synthesized via RAFT/MADIX polymerization have been successfully used as stabilizers in the emulsion polymerization of NVCL, allowing for the production of stable cationic microgels at higher solid contents than typically reported. researchgate.netacs.org
The properties of the resulting microgels, such as their swelling behavior and volume phase transition temperature, can be controlled by adjusting synthesis variables like the initial solids content and the concentration of the stabilizer. acs.orgcnrs.fr Characterization techniques like small-angle neutron scattering (SANS) and transverse relaxation nuclear magnetic resonance (T2 NMR) have been used to probe the internal structure of these microgels, confirming core-shell morphologies with varying cross-linking densities. acs.orgcnrs.fr
Controlled Radical Polymerization (CRP) Techniques for NVCL
This compound is a non-conjugated monomer, which makes its polymerization challenging to control using conventional free-radical methods. magtech.com.cnnih.gov Controlled radical polymerization (CRP) techniques offer a way to synthesize well-defined PNVCL polymers and copolymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures. magtech.com.cnresearchgate.netnih.gov These methods are crucial for tailoring the properties of PNVCL for specific applications, particularly in the biomedical field. magtech.com.cnnih.gov
The primary CRP techniques that have been successfully applied to NVCL include:
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT is a versatile CRP method that has been used to polymerize NVCL. magtech.com.cnnih.govresearchgate.net Xanthates and dithiocarbamates are commonly used as chain transfer agents (CTAs) for the RAFT polymerization of NVCL. magtech.com.cnnih.govresearchgate.net Studies have shown that xanthates are particularly suitable for controlling the polymerization of PNVCL. nih.gov This technique allows for the synthesis of PNVCL with predictable molecular weights and low dispersity. nih.gov
Atom Transfer Radical Polymerization (ATRP): ATRP is another effective CRP method for NVCL. magtech.com.cnresearchgate.net The success of ATRP of NVCL is influenced by factors such as the choice of ligands, solvents, and initiators. magtech.com.cn
Nitroxide Mediated Polymerization (NMP): In NMP, nitroxides or alkoxyamines are used to control the polymerization reaction. researchgate.net
Cobalt-Mediated Radical Polymerization (CMRP): Some studies have explored the use of cobalt complexes to mediate the radical polymerization of NVCL, although the protocols can be laborious. magtech.com.cnnih.gov
These CRP techniques have enabled the synthesis of various well-defined PNVCL-based architectures, including block copolymers, star polymers, and graft copolymers. magtech.com.cnresearchgate.net For instance, the sequence of monomer addition is critical when synthesizing block copolymers. researchgate.net Using a more activated monomer first, followed by NVCL, often leads to better control over the block copolymer structure. researchgate.net The advent of these efficient CRP methods has significantly advanced the potential of PNVCL-containing materials for sophisticated applications. nih.gov
Data Tables
Table 1: Influence of Reaction Atmosphere on NVCL Polymerization
| Reaction Condition | Polymerization Rate | Limiting Conversion | Resulting Polymer |
| Open to Atmosphere (with O2) | Higher | ~90% metu.edu.tryok.gov.trmetu.edu.tr | Low molecular weight oligomers metu.edu.tryok.gov.trmetu.edu.tr |
| Under Vacuum | Slower | 100% metu.edu.trmetu.edu.tr | High molecular weight polymer |
Table 2: Key Controlled Radical Polymerization (CRP) Techniques for NVCL
| CRP Technique | Key Features | Common Agents/Mediators |
| RAFT | Versatile, compatible with a wide range of monomers. | Xanthates, dithiocarbamates magtech.com.cnnih.govresearchgate.net |
| ATRP | Requires a transition metal catalyst and a ligand. | Copper complexes with various ligands magtech.com.cn |
| NMP | Uses stable nitroxide radicals to control polymerization. | Nitroxides, alkoxyamines researchgate.net |
| CMRP | Utilizes cobalt complexes to mediate the reaction. | Cobalt complexes magtech.com.cnnih.gov |
Cobalt-Mediated Radical Polymerization (CMRP)
Cobalt-Mediated Radical Polymerization (CMRP) is another powerful CRP technique that has been successfully applied to the polymerization of NVCL. This method utilizes cobalt complexes, often cobalt(II) acetylacetonate (B107027) [Co(acac)₂], as the mediating agent. The mechanism involves a reversible termination between the growing polymer radical and the cobalt(II) complex, forming a dormant organocobalt(III) species.
CMRP offers the advantage of being effective for "less activated" monomers like N-vinylamides and N-vinylpyrrolidone, where ATRP can sometimes be challenging. The polymerization of NVCL using Co(acac)₂ has been shown to proceed in a controlled manner, producing polymers with predetermined molecular weights and narrow dispersity. This technique is also valuable for synthesizing block copolymers due to the high end-group fidelity of the resulting dormant polymer chains.
Synthesis of NVCL-Based Copolymers and Graft Copolymers
The thermoresponsive properties of PNVCL can be tuned, and additional functionalities can be introduced by copolymerizing NVCL with other monomers. This results in the formation of block copolymers and graft copolymers with tailored properties for specific applications.
Block Copolymer Synthesis (e.g., PNVCL-b-PCL, PNVCL-b-PVAc)
Block copolymers containing a PNVCL segment exhibit interesting self-assembly behaviors and combined properties from the different blocks. The synthesis of these materials often relies on the sequential polymerization of monomers using CRP techniques.
The synthesis of block copolymers like PNVCL-b-poly(ε-caprolactone) (PNVCL-b-PCL) and PNVCL-b-poly(vinyl acetate) (PNVCL-b-PVAc) is typically achieved by first synthesizing one block, which then acts as a macroinitiator for the polymerization of the second monomer. The order of monomer addition is crucial.
For instance, in the synthesis of PNVCL-b-PCL, a PNVCL macroinitiator can be prepared first using ATRP. The terminal halide group of the PNVCL chain is then used to initiate the ring-opening polymerization (ROP) of ε-caprolactone, forming the PCL block. Alternatively, a hydroxyl-terminated PCL can be synthesized first via ROP and then modified to create a macroinitiator for the ATRP of NVCL.
The synthesis of well-defined block copolymers often requires the combination of different polymerization mechanisms, as a single technique may not be suitable for all monomers involved. A common strategy for synthesizing PNVCL-containing block copolymers is to combine CRP with other polymerization methods like ROP or reversible addition-fragmentation chain-transfer (RAFT) polymerization.
For the synthesis of PNVCL-b-PCL, a combination of ATRP and ROP is often employed. For example, a bifunctional initiator can be used that possesses one initiation site for ATRP and another for ROP. This allows for the concurrent or sequential growth of the two distinct polymer blocks from a central point. Another approach involves synthesizing a PNVCL macroinitiator via ATRP and subsequently using its active end-group to initiate the ROP of ε-caprolactone.
The synthesis of PNVCL-b-PVAc can be achieved by combining CMRP and RAFT polymerization. For example, a PNVCL block can be synthesized using CMRP, and the resulting polymer can be chain-extended with vinyl acetate (B1210297) via RAFT polymerization to yield the diblock copolymer. This combination of techniques allows for the creation of complex architectures that leverage the advantages of each polymerization method.
Graft Copolymer Synthesis (e.g., Alginate-g-PNVCL, HPC-g-PNVCL, Dextran-g-PNVCL)
Graft copolymerization is a versatile method used to modify the properties of natural and synthetic polymers. By grafting PNVCL onto a polymer backbone, materials with novel characteristics, such as thermo- and pH-responsiveness, can be developed for a range of applications.
Grafting onto Natural Biopolymers for Enhanced Biocompatibility
The modification of natural biopolymers like alginate, hydroxypropyl cellulose (B213188) (HPC), and dextran (B179266) through grafting with PNVCL enhances their biocompatibility and introduces stimuli-responsive behavior. mdpi.comrsc.orgacs.orgunits.it This approach combines the inherent biodegradability and non-toxicity of the natural polymer with the unique thermoresponsive properties of PNVCL. units.it
Alginate-g-PNVCL: Alginate, a polysaccharide derived from brown algae, is an ideal candidate for wound healing applications due to its biocompatibility. mdpi.com Grafting PNVCL onto the alginate backbone yields a thermosensitive copolymer, Alginate-g-PNVCL. mdpi.comresearchgate.net The synthesis typically involves free-radical polymerization. researchgate.netmdpi.compreprints.org An initiator system, such as ammonium (B1175870) persulfate and hydrogen peroxide, creates free radical sites on the alginate backbone, which then initiate the graft copolymerization of this compound (NVCL). mdpi.commdpi.comnih.gov This process results in a material that can form a gel in response to temperature changes, making it suitable for creating a moist healing environment. mdpi.com The resulting copolymer has been explored for use in hydrogels and nanoparticles for wound healing and drug delivery. mdpi.commdpi.comnih.gov
HPC-g-PNVCL: Hydroxypropyl cellulose (HPC) is another natural biopolymer that has been functionalized with PNVCL to create dual pH- and thermo-responsive materials. rsc.orgrsc.org A sustainable method for this synthesis is visible-light-driven, metal-free organocatalyzed atom transfer radical polymerization (O-ATRP). rsc.orgrsc.org This process involves first creating a macroinitiator from HPC by reacting it with 2-bromopropionyl bromide. rsc.org Subsequently, NVCL is grafted from this macroinitiator using a photoredox catalyst, such as 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene, under visible light irradiation. rsc.orgrsc.org This method allows for the synthesis of PNVCL-g-HPC polymers with controlled molecular weights and narrow dispersity. rsc.orgrsc.org By adjusting the ratio of HPC to NVCL, the lower critical solution temperature (LCST) of the resulting polymer can be tuned to a physiological range (25–38 °C), making it promising for biological applications. rsc.orgrsc.org
Dextran-g-PNVCL: Dextran, a bacterial polysaccharide, can also be grafted with PNVCL to create amphiphilic copolymers. acs.orgresearchgate.net Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that has been successfully employed for this purpose. acs.org The process involves preparing a dextran-based macro-RAFT agent, which then mediates the polymerization of NVCL. acs.org This "grafting from" approach allows for the synthesis of well-defined Dextran-g-PNVCL copolymers. acs.org These copolymers can self-assemble into core-shell structures and have been investigated for their potential as nanocarriers for drug delivery. acs.org
Below is a table summarizing the synthesis of these graft copolymers:
Table 1: Synthesis of PNVCL Graft Copolymers with Natural Biopolymers| Graft Copolymer | Biopolymer Backbone | Synthesis Method | Key Features |
|---|---|---|---|
| Alginate-g-PNVCL | Alginate | Free-Radical Polymerization | Thermo-responsive, enhanced biocompatibility. mdpi.comresearchgate.netmdpi.com |
| HPC-g-PNVCL | Hydroxypropyl Cellulose | Organocatalyzed ATRP (O-ATRP) | Dual pH- and thermo-responsive, tunable LCST. rsc.orgrsc.org |
Photopolymerization for Grafting
Photopolymerization offers a rapid and efficient method for grafting NVCL onto various substrates with minimal waste. researchgate.net This technique utilizes ultraviolet (UV) light to initiate the polymerization process.
One approach involves a two-step method for grafting NVCL onto a polylactic acid (PLA) film surface. researchgate.net First, a surface initiator is formed on the PLA substrate by UV irradiation in the presence of benzophenone. researchgate.net In the second step, NVCL monomers are grafted onto the initiated surface, again under UV irradiation. researchgate.net This method allows for surface modification without compromising the bulk properties of the material. researchgate.net
Free-radical photopolymerization can also be used to synthesize physically crosslinked PNVCL-based hydrogels. nih.gov In this method, a photoinitiator, such as Irgacure 2959, is dissolved in NVCL monomer, and the solution is exposed to UV light to induce polymerization. researchgate.netnih.gov This technique is advantageous due to its speed and the reduction in chemical usage. researchgate.netpolymer-korea.or.kr The photopolymerization of NVCL has been successfully achieved using UV-C irradiation (254 nm), a method not previously reported for this polymer. polymer-korea.or.kr
Gamma radiation is another high-energy source used for inducing graft polymerization. nih.gov Lignocellulosic membranes have been successfully grafted with NVCL using gamma radiation, with the grafting percentage being dependent on the absorbed dose and monomer concentration. nih.gov This method has also been used to graft PNVCL chains onto thermoplastic polyurethane (TPU) films. researchgate.net
Table 2: Photopolymerization Methods for PNVCL Grafting
| Method | Substrate/System | Initiator/Radiation Source | Key Findings |
|---|---|---|---|
| Two-Step UV Grafting | Polylactic Acid (PLA) film | Benzophenone / UV light | Successful surface modification with PNVCL. researchgate.net |
| Free-Radical Photopolymerization | Hydrogel synthesis | Photoinitiator (e.g., Irgacure 2959) / UV light | Rapid synthesis of crosslinked hydrogels. researchgate.netnih.gov |
| UV-C Irradiation | Bulk polymerization | UV-C light (254 nm) | Facile and short-time polymerization technique. polymer-korea.or.kr |
| Gamma Radiation Grafting | Lignocellulosic membranes, TPU films | Gamma radiation | Effective grafting with controllable grafting percentage. researchgate.netnih.gov |
Synthesis of NVCL-Containing Topological Macromolecules
Controlled radical polymerization techniques have enabled the synthesis of PNVCL-containing macromolecules with complex and well-defined architectures, such as linear-dendritic block copolymers, star polymers, and hyperbranched block copolymers. magtech.com.cn These topological macromolecules exhibit unique properties and have potential applications in various advanced fields.
Linear-Dendritic Block Copolymers
Linear-dendritic block copolymers (LDBCs) based on PNVCL combine the properties of a linear thermoresponsive PNVCL chain with a dendritic block, which can be designed to be pH-responsive or have other functionalities. rsc.orgresearcher.life
One synthetic route involves the atom transfer radical polymerization (ATRP) of NVCL using a dendritic macroinitiator. rsc.org For instance, first- and second-generation dendritic poly(benzyl ether) chlorides have been used as initiators to synthesize LDBCs with controlled molecular weights and narrow polydispersity. rsc.org The peripheral groups of the dendron can be further modified, for example, by hydrolyzing methyl ester groups to carboxylic acid groups, to impart pH-responsiveness to the copolymer. rsc.org
Another approach utilizes a combination of reversible addition-fragmentation chain transfer (RAFT) polymerization and a "chain-first" strategy. researcher.life In this method, a hydrophilic linear PNVCL chain is first synthesized via RAFT polymerization. This is then coupled with a hydrophobic dendron, such as one derived from 2,2'-dimethylolpropionic acid (bis-MPA), to form the amphiphilic LDBC. researcher.life These copolymers can self-assemble into vesicles in water. researcher.life
Star Polymers
Star-shaped polymers consisting of multiple PNVCL arms radiating from a central core have been synthesized using controlled radical polymerization techniques, primarily RAFT polymerization. mdpi.comresearchgate.netnih.gov
A common method employs a multifunctional chain transfer agent (CTA). For example, a hexafunctional xanthate RAFT agent can be used to synthesize six-arm star PNVCL polymers. mdpi.comresearchgate.net The polymerization is typically carried out in a suitable solvent like p-dioxane, with an initiator such as 2,2'-azobis(4-methoxy-2,4-dimethyl valeronitrile) (V-70). mdpi.com This methodology allows for the preparation of star polymers with controlled molecular weights and the potential to create block copolymer arms by sequential monomer addition. mdpi.comnih.gov
The end-groups of the star polymer arms, which are typically the RAFT agent fragments, can be chemically modified. For instance, the xanthate end-groups of a six-arm star PNVCL can be converted to thiol groups via aminolysis. mdpi.com This post-polymerization modification can be used to introduce other functionalities or to create crosslinked networks. mdpi.com
Hyperbranched Block Copolymers
The synthesis of hyperbranched block copolymers containing PNVCL segments has also been reported, often leveraging controlled radical polymerization methods to achieve complex, branched architectures. magtech.com.cn While specific detailed examples for hyperbranched PNVCL block copolymers are less common in the provided context, the principles of controlled radical polymerization, such as RAFT and ATRP, are applicable. These methods allow for the creation of branching points and the growth of polymer chains from these points, leading to a hyperbranched structure. The combination of a hyperbranched core with linear PNVCL arms, or vice versa, can lead to materials with unique solution properties and self-assembly behaviors. magtech.com.cndntb.gov.ua
Below is a table summarizing the synthesis of these topological macromolecules:
Table 3: Synthesis of NVCL-Containing Topological Macromolecules| Macromolecular Topology | Synthesis Method(s) | Key Structural Features |
|---|---|---|
| Linear-Dendritic Block Copolymers | ATRP, RAFT | Linear PNVCL chain attached to a dendritic block. rsc.orgresearcher.life |
| Star Polymers | RAFT Polymerization | Multiple PNVCL arms radiating from a central core. mdpi.comresearchgate.netnih.gov |
Cyclic Polymers
The synthesis of cyclic polymers has garnered significant attention due to their unique topology, which imparts distinct physical and chemical properties compared to their linear counterparts, such as more compact hydrodynamic volumes and lower intrinsic viscosities. lookchem.comacs.org For Poly(this compound) (PNVCL), a prominent method for creating cyclic structures is the end-to-end ring-closure strategy. lookchem.com This approach typically involves the synthesis of a well-defined linear polymer with reactive end-groups, followed by an intramolecular cyclization reaction. lookchem.comacs.org
A successful and high-efficiency route to synthesize well-defined cyclic PNVCL (c-PNVCL) combines controlled radical polymerization with click chemistry. lookchem.comresearchgate.netresearchgate.net The process begins with the synthesis of a linear PNVCL precursor with two different functional groups at its ends (a heterodifunctional polymer). lookchem.com Atom Transfer Radical Polymerization (ATRP) of the this compound (NVCL) monomer is employed to create an α-alkyne-ω-chloro heterodifunctional PNVCL (l-PNVCL-Cl). lookchem.comresearchgate.net This controlled polymerization method allows for precise control over the molecular weight and results in a narrow molecular weight distribution. magtech.com.cn
Following the synthesis of the linear precursor, a two-step modification prepares it for cyclization. First, the terminal chloride group is converted into an azide (B81097) group through a nucleophilic substitution reaction with sodium azide (NaN3). lookchem.comresearchgate.net This reaction yields an α-alkyne-ω-azido heterodifunctional PNVCL (l-PNVCL-N3). lookchem.com
The final step is the intramolecular ring-closure. This is achieved via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click" reaction. lookchem.comacs.org The reaction is performed under specific conditions to promote the intramolecular cyclization of the linear precursor, leading to the formation of the c-PNVCL. lookchem.com One reported method carries out this cyclization in an aqueous micellar media at a relatively high concentration (10 mg/mL). lookchem.comresearchgate.netresearchgate.net The success of the cyclization is confirmed by characterization techniques such as Gel Permeation Chromatography (GPC), ¹H Nuclear Magnetic Resonance (¹H NMR), and Fourier-Transform Infrared Spectroscopy (FT-IR). lookchem.comresearchgate.net GPC analysis typically shows a shift to a lower hydrodynamic volume for the cyclic polymer compared to its linear precursor of similar molecular weight, which is a characteristic feature of cyclic topologies. lookchem.com
The table below summarizes the characteristics of the linear precursors and the final cyclic PNVCL as reported in a specific study.
Table 1: Characterization of Linear and Cyclic PNVCL
| Polymer | Mn,th ( g/mol ) | Mn,GPC ( g/mol ) | PDI (Mw/Mn) |
|---|---|---|---|
| l-PNVCL-Cl | 8,200 | 8,800 | 1.15 |
| l-PNVCL-N3 | 8,200 | 8,900 | 1.14 |
| c-PNVCL | 8,200 | 7,800 | 1.11 |
Data sourced from a study on the high-efficiency synthesis of cyclic PNVCL. lookchem.com Mn,th is the theoretical number-average molecular weight, Mn,GPC is the number-average molecular weight determined by Gel Permeation Chromatography, and PDI is the polydispersity index.
The synthesis involves specific reaction conditions for each stage, from the initial polymerization to the final ring-closure.
Table 2: Typical Reaction Conditions for c-PNVCL Synthesis
| Synthesis Step | Key Reagents | Solvent | Temperature | Duration |
|---|---|---|---|---|
| ATRP of NVCL | NVCL, Initiator, PCP, CuCl | - | 30°C | 2 h |
| Azidation | l-PNVCL-Cl, NaN3 | DMF | 45°C | 48 h |
| Cyclization | l-PNVCL-N3, Sodium ascorbate, CuSO4 | Water | 30°C | - |
Data details the synthesis of l-PNVCL-Cl, its conversion to l-PNVCL-N3, and the final cyclization. lookchem.com PCP refers to pentachlorophenyl.
While ATRP followed by click chemistry is a well-documented method, other controlled polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can also be employed to synthesize the necessary end-functionalized linear polymers suitable for cyclization. acs.orgmagtech.com.cn The combination of RAFT with other efficient coupling chemistries, like light-induced Diels-Alder reactions, represents a powerful and versatile strategy for preparing various types of cyclic polymers. acs.org
Table 3: Compound Names
| Compound Name |
|---|
| This compound (NVCL) |
| Poly(this compound) (PNVCL) |
| α-alkyne-ω-chloro heterodifunctional PNVCL (l-PNVCL-Cl) |
| α-alkyne-ω-azido heterodifunctional PNVCL (l-PNVCL-N3) |
| cyclic Poly(this compound) (c-PNVCL) |
| Sodium azide (NaN3) |
| Copper(I) chloride (CuCl) |
| Copper(II) sulfate (B86663) (CuSO4) |
| Sodium ascorbate |
| Pentachlorophenyl (PCP) |
| Dimethylformamide (DMF) |
| Polystyrene |
| Poly(methyl methacrylate) |
| Poly(tert-butyl acrylate) |
| Poly(N,N-dimethylacrylamide) |
Characterization Techniques for Pnvcl and Its Derivatives
Spectroscopic and Chromatographic Analyses
Spectroscopic and chromatographic methods are fundamental in the characterization of PNVCL, offering insights into its chemical structure, molecular weight distribution, and phase transition behavior.
Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Confirmation
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for confirming the successful polymerization of N-vinylcaprolactam (NVCL) and the formation of PNVCL and its derivatives. The analysis relies on the identification of characteristic vibrational bands corresponding to specific functional groups within the polymer structure.
The polymerization of NVCL is confirmed by the disappearance of peaks associated with the vinyl group of the monomer. Specifically, the C=C stretching vibration, typically observed around 1651-1666 cm⁻¹, and the C-H stretching and bending vibrations of the vinyl group (=CH and =CH₂), seen at approximately 3106 cm⁻¹ and 993 cm⁻¹, are absent in the spectrum of the polymer. nih.govtandfonline.com
Key characteristic peaks for PNVCL that confirm its structure include:
A strong absorption band in the region of 1610-1632 cm⁻¹, which is attributed to the C=O stretching vibration of the amide group in the caprolactam ring. nih.govtandfonline.comresearchgate.net
Bands in the range of 2850-2931 cm⁻¹, corresponding to the C-H stretching of the aliphatic backbone and the caprolactam ring. nih.govresearchgate.net
A peak around 1478-1480 cm⁻¹ is assigned to the C-N stretching vibration of the tertiary amide. nih.govresearchgate.net
A band in the region of 3400-3450 cm⁻¹ can indicate the presence of hydrogen-bonded water molecules due to the polymer's hydrophilicity, or O-H stretching if the polymer is carboxyl-terminated. researchgate.netmdpi.com
In the case of PNVCL derivatives, such as copolymers or functionalized polymers, additional peaks corresponding to the incorporated functional groups will be present. For instance, in carboxyl-terminated PNVCL (PNVCL-COOH), a broad signal around 3425-3450 cm⁻¹ can be attributed to the O-H stretching vibration of the carboxylic acid group. tandfonline.commdpi.com For copolymers like PNVCL-co-poly(vinyl acetate) (PVAc), characteristic peaks for PVAc, such as the C=O stretching at 1739 cm⁻¹, will appear in the spectrum. nih.gov
Table 1: Characteristic FTIR Peak Assignments for NVCL and PNVCL
| Functional Group | Wavenumber (cm⁻¹) - NVCL Monomer | Wavenumber (cm⁻¹) - PNVCL Polymer | Reference(s) |
| C=C Stretch (Vinyl) | 1651 - 1666 | Absent | nih.gov, tandfonline.com, nih.gov |
| =C-H Stretch (Vinyl) | ~3106 | Absent | nih.gov, tandfonline.com |
| =CH₂ Bend (Vinyl) | ~993 | Absent | nih.gov |
| C=O Stretch (Amide) | ~1620 | 1610 - 1632 | nih.gov, researchgate.net, tandfonline.com |
| C-H Stretch (Aliphatic) | 2850 - 2931 | 2850 - 2931 | nih.gov, researchgate.net |
| C-N Stretch (Amide) | ~1478 | 1478 - 1480 | nih.gov, researchgate.net |
| O-H Stretch (if present) | - | 3400 - 3450 | mdpi.com, researchgate.net, tandfonline.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Polymer Structure and Composition
Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H NMR) and carbon-13 (¹³C NMR) techniques, is indispensable for the detailed structural elucidation of PNVCL and its derivatives. It provides precise information about the polymer's structure, the successful incorporation of comonomers, and the nature of end-groups.
In the ¹H NMR spectrum of PNVCL, the disappearance of the vinyl proton signals of the NVCL monomer, typically found around 7.0-7.4 ppm, confirms polymerization. tandfonline.commdpi.com The spectrum of PNVCL is characterized by broad peaks corresponding to the polymer backbone and the caprolactam ring protons. mdpi.com
Key ¹H NMR signal assignments for PNVCL are:
~4.3-4.4 ppm: A broad multiplet corresponding to the methine proton (-NCH) in the polymer backbone. tandfonline.commdpi.com
~3.1-3.3 ppm: A broad signal assigned to the methylene (B1212753) protons adjacent to the nitrogen atom in the caprolactam ring (-NCH₂). tandfonline.commdpi.com
~2.4-2.5 ppm: A broad peak from the methylene protons adjacent to the carbonyl group (-COCH₂). tandfonline.commdpi.com
~1.4-1.8 ppm: A complex, broad region representing the remaining methylene protons of the caprolactam ring and the polymer backbone. tandfonline.commdpi.com
For PNVCL derivatives, such as copolymers, the ¹H NMR spectrum will show additional signals characteristic of the comonomer units. For example, in PNVCL-co-PVAc, proton peaks corresponding to the acetate (B1210297) methyl group and the methine proton of the PVAc unit would be observed. nih.gov The integration of these signals allows for the determination of the copolymer composition. nih.gov For end-functionalized PNVCL, such as those prepared with specific chain transfer agents, the signals from the end-groups can also be identified. tandfonline.com
¹³C NMR spectroscopy provides complementary information, with distinct signals for each carbon atom in a different chemical environment. savemyexams.com The spectrum of PNVCL confirms the polymer structure based on the chemical shifts of the carbonyl carbon, the methine and methylene carbons of the backbone, and the carbons of the caprolactam ring. mdpi.com The absence of signals from the vinylic carbons of the monomer further verifies the polymerization.
Table 2: Typical ¹H NMR Chemical Shift Assignments for PNVCL
| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Reference(s) |
| -NCH (backbone) | ~4.3 - 4.4 | broad multiplet | tandfonline.com, mdpi.com |
| -NCH₂ (ring) | ~3.1 - 3.3 | broad | tandfonline.com, mdpi.com |
| -COCH₂ (ring) | ~2.4 - 2.5 | broad | tandfonline.com, mdpi.com |
| -(CH₂)₃- (ring) & -CH₂- (backbone) | ~1.4 - 1.8 | broad multiplet | tandfonline.com, mdpi.com |
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molecular Weight and Polydispersity
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight and molecular weight distribution (polydispersity, Đ) of PNVCL and its derivatives. wikipedia.orgresearchgate.net This method separates polymer molecules based on their hydrodynamic volume in solution. researchgate.net
GPC/SEC analysis provides several key parameters:
Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-average molecular weight (Mw): An average that is more sensitive to the presence of high molecular weight chains.
Polydispersity Index (Đ): The ratio of Mw to Mn (Đ = Mw/Mn), which indicates the breadth of the molecular weight distribution. A value of Đ close to 1.0 signifies a narrow distribution, which is often desirable and can be achieved through controlled polymerization techniques like RAFT. nih.gov
The analysis is typically performed using organic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) as the mobile phase. specificpolymers.com However, a known issue with PNVCL is its potential for adsorption onto the GPC column material in many common solvents, which can lead to inaccurate results. mdpi.com To overcome this, specific solvent systems, such as 0.3 M acetate buffer (pH = 8.0), have been used, though challenges may remain. mdpi.com
The choice of calibration standards, often polystyrene, is another critical factor that can affect the accuracy of the determined molecular weights, as the hydrodynamic volume of PNVCL may differ from that of the standard at the same molecular weight. mdpi.com Therefore, the reported values are often considered relative molecular weights unless universal calibration or light scattering detection is employed. wikipedia.org
Table 3: Example of GPC/SEC Data for PNVCL-based Polymers
| Polymer Sample | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity (Đ) | Reference(s) |
| PNVCL-PVAc Copolymer | 159,680 | - | 2.45 | nih.gov |
| PNVCL-OH (RAFT) | 991,985 | 1,252,000 | 1.263 | polymersource.ca |
| PNVCL (High MW) | - | - | 2.51 | nih.gov |
UV-Visible Spectroscopy for Phase Transition Determination
UV-Visible (UV-Vis) spectroscopy is a widely used and straightforward method for determining the Lower Critical Solution Temperature (LCST) of thermoresponsive polymers like PNVCL. The LCST is the temperature at which the polymer undergoes a reversible phase transition from a soluble, hydrated state to an insoluble, dehydrated state in an aqueous solution. mdpi.com
The determination of the LCST by UV-Vis spectroscopy is based on monitoring the change in the optical transmittance or absorbance of a dilute polymer solution as a function of temperature. nih.govnih.gov
Below the LCST, the polymer chains are fully dissolved, and the solution is transparent, resulting in high transmittance (or low absorbance). nih.gov
As the temperature increases and approaches the LCST, the polymer chains begin to collapse and aggregate, causing the solution to become turbid or cloudy. nih.gov
This turbidity leads to a sharp decrease in the transmittance (or an increase in absorbance) of light passing through the solution. nih.gov
The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value, or as the inflection point of the resulting sigmoidal curve of transmittance versus temperature. mdpi.comnih.gov The measurements are usually performed at a fixed wavelength, often around 500 nm, where the polymer itself does not absorb light. nih.govnih.gov
The LCST of PNVCL can be influenced by various factors, including its molecular weight, concentration, the presence of comonomers, and the composition of the aqueous medium (e.g., pH, salts). mdpi.comnih.govtandfonline.com UV-Vis spectroscopy is a valuable tool for systematically studying the effects of these parameters on the phase transition behavior. mdpi.com
Table 4: LCST Values of PNVCL and its Copolymers Determined by UV-Vis Spectroscopy
| Polymer System | Concentration (wt%) | LCST (°C) | Reference(s) |
| iCVD PNVCL | 0.25 | 31 | nih.gov |
| PNVCL-COOH | 0.5 | 33 - 42 | mdpi.com |
| PNVCL/VAc | 5 | ~31 | researchgate.net |
| PNVCL/VAc | 10 | ~29 | researchgate.net |
| PNVCL/NVP | 5 | ~38 | researchgate.net |
| PNVCL/NVP | 10 | ~35 | researchgate.net |
Mass Spectrometry (e.g., MALDI-TOF) for Molecular Weight Distribution and Chain-End Analysis
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the detailed characterization of polymers like PNVCL. mdpi.com It provides information on the absolute molecular weight distribution, the mass of the repeating monomer unit, and the chemical nature of the polymer chain ends. waters.com
In a MALDI-TOF MS experiment, the polymer sample is co-crystallized with a matrix compound that absorbs laser energy. The laser pulse desorbs and ionizes the polymer molecules, which are then accelerated in an electric field and travel through a flight tube to a detector. The time it takes for an ion to reach the detector is proportional to its mass-to-charge ratio, allowing for the determination of its molecular weight with high accuracy. nih.gov
The resulting spectrum consists of a series of peaks, where each peak corresponds to a specific polymer chain length (oligomer). The difference in mass between adjacent peaks corresponds to the mass of the monomer repeat unit, providing a direct confirmation of the polymer's identity. nih.gov
A key advantage of MALDI-TOF MS is its ability to provide detailed information about the end-groups of the polymer chains. researchgate.net By analyzing the masses of the oligomeric ions, it is possible to identify the initiator and chain transfer agent fragments attached to the beginning and end of the polymer chains. This is particularly valuable for polymers synthesized via controlled radical polymerization techniques like RAFT, where the retention of the chain-end functionality is crucial. nih.gov MALDI-TOF MS can be used to determine the number-average (Mn) and weight-average (Mw) molecular weights, as well as the polydispersity (Đ) of narrowly distributed polymers. waters.comnist.gov
Thermal Analysis
Thermal analysis techniques are crucial for understanding the thermal stability and phase behavior of PNVCL and its derivatives. These methods provide quantitative information about the material's response to changes in temperature.
Morphological and Solution Property Characterization
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles in suspension, making it ideal for characterizing the hydrodynamic diameter and aggregation behavior of PNVCL in solution. colostate.eduhoriba.comanton-paar.comnih.gov DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. colostate.eduanton-paar.comnih.gov Smaller particles move faster, causing rapid fluctuations, while larger particles move slower, resulting in slower fluctuations. colostate.eduanton-paar.com The hydrodynamic diameter is the size of a hypothetical sphere that diffuses at the same rate as the particle being measured. colostate.edu
DLS is particularly useful for studying the thermoresponsive nature of PNVCL, which exhibits a Lower Critical Solution Temperature (LCST). Below the LCST, PNVCL chains are hydrated and exist as individual coils or small aggregates. As the temperature approaches and surpasses the LCST, the polymer chains dehydrate and collapse, leading to the formation of larger aggregates. This transition is observed in DLS as a significant increase in the hydrodynamic diameter. For example, studies have shown a sharp increase in the hydrodynamic diameter of PNVCL nanoparticles as the temperature is raised above its LCST. mdpi.com
In the case of amphiphilic block copolymers containing PNVCL, such as PNVCL-b-poly(ε-caprolactone) (PNVCL-b-PCL), DLS is used to characterize the size of self-assembled micelles in aqueous solution. nih.govresearchgate.net The size of these micelles can be tuned by varying the length of the hydrophobic block. nih.govresearchgate.net DLS measurements have also been used to study the hydrodynamic diameter of star-shaped PNVCL polymers, revealing that their size decreases with decreasing molecular weight. researchgate.net
Table 3: Hydrodynamic Diameters (Dh) of PNVCL-based Systems Measured by DLS
| System | Temperature (°C) | Hydrodynamic Diameter (nm) | Notes |
| PNVCL Nanoparticles (P5) | 18-32 | 36.73 ± 1.89 | Below LCST. mdpi.com |
| PNVCL Nanoparticles (P5) | 38-45 | 401.80 ± 35.13 | Above LCST, showing aggregation. mdpi.com |
| PNVCL-b-PCL Micelles | Not specified | Varies with PCL length | Micelle size increases with increasing hydrophobic block length. nih.gov |
| Star-shaped PNVCL | Not specified | Decreases with Mn | Linear polymers showed higher Dh than star polymers of similar Mn. researchgate.net |
Cryogenic Transmission Electron Microscopy (Cryo-TEM) is a powerful imaging technique used to visualize the morphology of self-assembled structures, such as micelles, in their native, hydrated state. This is particularly important for PNVCL-based systems where sample dehydration can lead to irreversible aggregation or structural artifacts. mdpi.com
For amphiphilic block copolymers of PNVCL, such as poly(this compound)-b-poly(ε-caprolactone) (PNVCL-b-PCL), Cryo-TEM has been employed to observe the shape of the micelles formed in aqueous solution. nih.govresearchgate.netdntb.gov.uadntb.gov.ua Studies have revealed that these micelles can adopt a distinct "pointed-oval-shape". nih.govresearchgate.netdntb.gov.uadntb.gov.ua This direct visualization provides crucial information that complements data from other techniques like DLS, offering a more complete picture of the self-assembly behavior of PNVCL derivatives.
X-Ray Diffraction (XRD) is a technique used to investigate the crystallographic structure of materials. forcetechnology.com It provides information on the arrangement of atoms within a crystalline solid by analyzing the diffraction pattern of X-rays scattered by the material. forcetechnology.com
In the context of PNVCL, XRD studies have been conducted to understand the nature of the polymer and the polymerization process. PNVCL is generally considered an amorphous polymer. nih.govnih.gov However, XRD can be used to study the crystallinity of the monomer and how it changes during polymerization. For instance, X-ray diffraction studies on the solid-state polymerization of this compound monomer showed that the monomer's crystal structure was retained up to approximately 86% conversion to the polymer. metu.edu.tr Another study determined from the X-ray powder pattern that the polymerization of this compound proceeds in the b-crystallographic axis direction. researchgate.net
XRD is also employed to characterize PNVCL-based nanocomposites. The diffraction patterns can reveal the dispersion of nanofillers within the polymer matrix. For example, low and broad XRD peaks in PNVCL nanocomposites can confirm the intercalated structure of the filler. ump.edu.my Furthermore, XRD has been used to investigate the microstructure of methane (B114726) hydrate (B1144303) crystals formed in the presence of PNVCL as a kinetic inhibitor. rsc.org
Viscometry is a classical and valuable method for characterizing the solution properties of polymers, including PNVCL. It involves measuring the viscosity of a polymer solution, which can provide insights into the polymer's molecular weight, conformation, and interactions with the solvent.
The intrinsic viscosity, [η], is a key parameter obtained from viscometry measurements. It is related to the molecular weight (M) of the polymer through the Mark-Houwink-Kuhn-Sakurada (MHKS) equation: [η] = K * Ma. The constants K and 'a' depend on the specific polymer-solvent system and temperature. The exponent 'a' provides information about the conformation of the polymer in solution. For PNVCL in ethanol (B145695) at 35 °C, the MHKS exponents were found to range from 0.68 to 0.82, indicating a flexible, expanded coil conformation. researchgate.net
Viscometry studies have shown that the intrinsic viscosity of PNVCL is dependent on its molecular architecture. For instance, star-shaped PNVCL polymers exhibit lower intrinsic viscosity values compared to their linear counterparts with similar molecular weights. researchgate.net This technique has also been used in conjunction with other methods like Gel Permeation Chromatography (GPC) and Light Scattering to study the solution behavior of PNVCL, which is highly dependent on its molecular weight. metu.edu.tr
Light Scattering Measurements for Solution Behavior
Light scattering is a fundamental technique for characterizing the behavior of Poly(this compound) (PNVCL) in solution. Both static light scattering (SLS) and dynamic light scattering (DLS) provide critical insights into the polymer's properties, such as molecular weight, size, and its thermoresponsive phase transition. acs.orgmetu.edu.tr
Dynamic light scattering (DLS) is particularly instrumental in monitoring the temperature-dependent changes in the hydrodynamic radius (Rh) of PNVCL chains in aqueous solutions. acs.org As the temperature of a dilute PNVCL solution increases towards its phase separation temperature, the polymer chains contract, which is observed as a decrease in Rh. acs.org This collapse precedes aggregation, which is signaled by a sharp increase in scattering intensity at the lower critical solution temperature (LCST). acs.org The LCST is a key characteristic of PNVCL, representing the temperature at which the polymer undergoes a coil-to-globule transition, changing from a soluble to an insoluble state. mdpi.com DLS measurements have shown that the LCST value can be influenced by the polymer's molecular weight and concentration. acs.orgrsc.orgresearchgate.net
Static light scattering (SLS) is employed to determine the weight-average molecular weight (Mw) of PNVCL polymers. acs.org Combined SLS and DLS experiments can elucidate conformational changes. For instance, studies on PNVCL-based microgels have used these techniques to demonstrate a transition from a "swollen" soft sphere conformation to a compact, shrunken "hard sphere" state upon crossing the LCST. qucosa.de This transition is fundamental to understanding the functional mechanism of PNVCL in applications like drug delivery and smart hydrogels.
The table below summarizes findings from various light scattering studies on PNVCL and its derivatives, illustrating the impact of different factors on its solution properties.
| Polymer System | Technique | Key Findings | Reference |
| Poly(this compound) | DLS, SLS, Microcalorimetry | Monitored phase separation; determined LCST between 31-38 °C depending on molecular weight. Observed chain contraction (decrease in Rh) before aggregation. | acs.org |
| PNVCL-COOH Polymers | DLS, UV-Vis | Determined LCST values between 33 and 42 °C; found that LCST decreases as molecular mass increases. | mdpi.com |
| PNVCL-based Microgels | DLS, SLS | Deduced a core-shell structure and observed the conformational change from a swollen soft sphere to a compact hard sphere. | qucosa.de |
| Chitosan (B1678972)/PNVCL Nanogels | DLS, Rheology | Determined particle size to be around 30 nm in a swollen state; identified an LCST of approximately 37 °C for the nanogels. | nih.gov |
Scanning Electron Microscopy (SEM) for Hydrogel Morphology
Scanning Electron Microscopy (SEM) is an indispensable tool for visualizing the surface and cross-sectional morphology of PNVCL-based hydrogels. tandfonline.comnih.gov The performance of a hydrogel, particularly its swelling capacity and ability to encapsulate and release substances, is intrinsically linked to its internal architecture. mdpi.com SEM analysis typically reveals that lyophilized (freeze-dried) PNVCL hydrogels possess a highly porous, interconnected structure. acs.orgresearchgate.net
This characteristic morphology, often described as a continuous "honeycomb-like" structure, is a direct result of the sublimation of ice crystals formed during the freezing process, which leaves behind a network of pores. acs.orgresearchgate.net The pores within the hydrogel matrix can vary in size and shape but are generally distributed uniformly. mdpi.com For example, in an alginate-grafted PNVCL hydrogel, pores measuring between 12 µm and 86 µm have been reported. mdpi.com The presence of these pores is crucial as it facilitates the rapid absorption of physiological solutions and influences the diffusion of solutes into and out of the gel network. mdpi.com
The morphology of PNVCL hydrogels can be significantly altered by copolymerization or the inclusion of other materials. When PNVCL is grafted onto hydroxypropyl guar, the resulting hydrogel also shows an interconnected porous structure. acs.org However, cross-linking this composite material further can lead to a denser morphology with thicker pore walls and a less porous appearance. acs.orgresearchgate.net Similarly, loading a drug into the hydrogel can change the matrix's appearance; for instance, the incorporation of dexketoprofen (B22426) was found to reduce the porous appearance, giving the hydrogel a tougher, filled-in effect and decreasing the average pore size. mdpi.com SEM imaging confirms the successful incorporation of additives and provides visual evidence of how these components are distributed within the polymer matrix. mdpi.comnih.gov
The following table presents data from SEM analyses of various PNVCL-based hydrogels.
| Hydrogel System | Morphological Features | Pore Size (if reported) | Reference |
| Alginate-grafted-PNVCL (HY) | Porous structure with different pore sizes and shapes, uniformly distributed. | 12 µm to 86 µm | mdpi.com |
| Alginate-grafted-PNVCL with Dexketoprofen (DEXHY) | Reduced porous appearance, rougher surface, more compact structure. | 10 µm to 72 µm | mdpi.com |
| Hydroxypropyl guar-graft-PNVCL (HPG-g-PNVCL) | Continuous, porous, honeycomb-like structure. | Not specified | acs.orgresearchgate.net |
| PNVCL/Sodium Alginate | Porous structure with channels that may facilitate solvent diffusion. | Not specified | tandfonline.comresearchgate.net |
| Alginate-PNVCL with Rifampicin (B610482) | Non-uniform pore distribution and irregular shape after drug loading, compared to uniform, spherical pores in the unloaded hydrogel. | Not specified | nih.gov |
Stimuli Responsive Behavior of Pnvcl and Its Composites
Thermoresponsiveness and Lower Critical Solution Temperature (LCST) Phenomena
The LCST of PNVCL is not a fixed value but can be finely tuned, typically falling within the range of 25 to 50 °C. nih.govunityfvg.itmdpi.com While often cited as being around 32 °C, this value is highly sensitive to a variety of internal and external factors. mdpi.comnih.gov This tunability is a key feature that allows for the design of "smart" materials that respond to specific temperature cues. nih.gov The phase transition is a critical phenomenon for applications such as 4D printing, where dimensional changes are triggered by temperature. mdpi.comnih.gov The transition can be observed through techniques like differential scanning calorimetry (DSC), ultraviolet (UV) spectroscopy, and cloud point measurements, which detect the change in turbidity as the polymer solution becomes opaque above the LCST. mdpi.comnih.gov
The precise temperature at which PNVCL undergoes its phase transition can be manipulated by several factors, allowing for the customization of its properties for specific applications.
The LCST of PNVCL exhibits a "classical" Type I thermoresponsive behavior, meaning it is dependent on both the molecular weight of the polymer and its concentration in the solution. researchgate.netmdpi.com An increase in the molecular weight of PNVCL leads to a decrease in its LCST. acs.orgnih.gov This is because longer polymer chains have more hydrophobic segments, which enhances the hydrophobic forces and promotes phase separation at lower temperatures. acs.org
The concentration of the polymer solution also plays a role. Generally, the LCST is nearly independent of concentration in very dilute solutions. researchgate.net However, as the concentration increases, the LCST can be affected. For instance, a 10 wt% solution of a PNVCL-based polymer may exhibit a slightly higher cloud point than a 5 wt% solution of the same polymer. mdpi.com
| Monomer/Initiator Ratio (M/I) | Viscosity-Average Molecular Weight (Mη) (kDa) | LCST (°C) |
|---|---|---|
| 122 | 17 | 41.5 |
| 305 | 27 | 37.5 |
| 610 | 38 | 35.0 |
| 1220 | 49 | 33.4 |
| Copolymer | Concentration (wt%) | Cloud Point (°C) |
|---|---|---|
| PNVCL/VAc (B1) | 5 | 26 |
| 10 | 27 |
The presence of salts in the aqueous solution can significantly impact the LCST of PNVCL. The addition of salts like sodium chloride (NaCl) typically leads to a decrease in the LCST. mdpi.com This phenomenon is related to the "salting-out" effect, where the salt ions compete with the polymer for water molecules, disrupting the hydration of the polymer chains and promoting aggregation at lower temperatures. nih.govmdpi.com The LCST of PNVCL-COOH, for instance, decreases proportionally with increasing NaCl concentration. mdpi.com In a physiological solution containing 0.9% NaCl (0.15 M), the LCST can decrease by approximately 1 °C. mdpi.com
| NaCl Concentration (M) | LCST (°C) |
|---|---|
| 0 | ~38.5 |
| 0.05 | ~38.0 |
| 0.10 | ~37.8 |
| 0.15 | ~37.5 |
The behavior of PNVCL in biologically relevant environments is crucial for its application in the biomedical field. nih.govunityfvg.it The LCST can be influenced by the components of these environments, such as proteins and various ions present in buffers and human plasma. mdpi.comnih.gov For instance, dissolving PNVCL-COOH in a phosphate buffer has a more pronounced effect on lowering the LCST compared to other buffers. mdpi.comnih.gov This is significant because phosphate buffer solutions are widely used in cell culture media. mdpi.comnih.gov A decrease in the LCST within a biological setting could lead to the polymer transitioning from its soluble to its insoluble state, which is a critical consideration for applications like drug delivery. mdpi.comnih.gov
| Copolymer Composition | LCST (°C) |
|---|---|
| PNVCL (Homopolymer) | 32.0 |
| PNVCL/NVP (95:5) | 35.5 |
| PNVCL/NVP (90:10) | 37.0 |
| PNVCL/NVP (80:20) | 40.5 |
| PNVCL/VAc (95:5) | 28.5 |
| PNVCL/VAc (90:10) | 26.0 |
| PNVCL/VAc (80:20) | 21.0 |
Factors Influencing LCST:
Effect of Nanoparticle Inclusion (e.g., Carbon Nanotubes, Graphene, Silica)
The incorporation of nanoparticles into PNVCL matrices is a key strategy for modifying its thermoresponsive behavior and enhancing its mechanical properties. The nature of the nanoparticle and its interaction with the polymer chains can significantly influence the phase transition characteristics.
Silica (B1680970) (SiO₂) nanoparticles, in particular, have been studied for their effect on PNVCL hydrogels. When incorporated, they can act as cross-linking agents, which influences the material's viscoelastic properties. acs.orgnih.gov Research has shown that the inclusion of silica nanoparticles in PNVCL can lead to a more diffuse or broadened phase transition instead of the sharp transition seen in the pure polymer. acs.orgnih.gov This is attributed to the formation of intermediate globule states and a hydration/dehydration process that occurs over a wider temperature range. acs.orgnih.gov For example, the incorporation of 5 wt% of silica nanoparticles into a PNVCL solution resulted in an increased complex viscosity and storage and loss moduli when heated from 25 to 37 °C. acs.org This suggests that silica addition can enhance the mechanical properties, which is particularly useful for applications like controlled drug release. acs.org Studies also indicate that silica nanoparticles, especially those between 10-50 nm, can alter polymerization kinetics, leading to changes in the molecular weight of the resulting PNVCL. acs.org
Other inorganic nanoparticles have also been explored. Titania nanoparticles have been shown to affect the response rate of PNVCL-based hydrogels to temperature jumps without altering the equilibrium swelling degree. nih.gov Nanoclays have been used as fillers to create reinforced PNVCL hydrogels with improved thermal and mechanical properties. Adding just 1 wt% of nanoclay can significantly increase the Young's modulus of the hydrogel. researchgate.net
| Nanoparticle | Effect on PNVCL Composite | Research Finding |
| Silica (SiO₂) Nanoparticles | Modifies phase transition, enhances mechanical properties, alters polymerization kinetics. | Inclusion leads to a more diffuse phase transition and an increase in complex viscosity and storage moduli above the LCST. acs.orgnih.gov Can increase the weight-average molecular weight of the polymer during synthesis. acs.org |
| Titania (TiO₂) Nanoparticles | Affects the rate of thermal response. | Does not change the equilibrium swelling degree but alters the response rate to a temperature increase from 20 °C to 50 °C. nih.gov |
| Nanoclays | Reinforces the hydrogel, improving mechanical properties. | Filling PNVCL hydrogels with 1 wt% of nanoclay enhanced the Young's modulus by up to 128% compared to the hydrogel without the filler. researchgate.net |
Mechanism of Thermoresponsive Phase Transition
The thermoresponsive phase transition of PNVCL in an aqueous solution is governed by a delicate balance between hydrophilic and hydrophobic interactions. acs.org At temperatures below the Lower Critical Solution Temperature (LCST), hydrogen bonds between the amide groups of the PNVCL chains and the surrounding water molecules are dominant. This interaction keeps the polymer chains hydrated and in a soluble, extended coil conformation. acs.orgnih.gov
As the temperature increases and approaches the LCST, the kinetic energy of the system rises. This disrupts the structured water molecules surrounding the polymer. Consequently, the hydrogen bonds between the polymer and water weaken and break. researchgate.net This process leads to a shift in the thermodynamic balance, where polymer-polymer hydrophobic interactions become more favorable than polymer-water interactions. acs.org The hydrophobic portions of the polymer chains, specifically the caprolactam rings, aggregate to minimize contact with water. This results in a conformational change from a soluble "coil" state to a collapsed, dehydrated "globule" state, causing the polymer to precipitate out of the solution. cdmf.org.br This entire process is reversible; upon cooling below the LCST, the polymer chains rehydrate and redissolve.
Unlike some other thermoresponsive polymers, PNVCL exhibits a classical Flory-Huggins (Type I) thermoresponsive phase diagram. mdpi.comsemanticscholar.org This means its phase transition behavior is dependent on both the molecular weight of the polymer and its concentration in the solution. mdpi.comsemanticscholar.org The transition involves two main stages: the transformation of hydrogen bonding below the LCST, followed by the predominance of hydrophobic interactions above the LCST. mdpi.com
Tunability of LCST for Specific Applications
A key advantage of PNVCL is that its LCST is not a fixed value but can be precisely tuned for specific applications, particularly in the biomedical field where a transition temperature near the physiological norm is often required. nih.gov The LCST can be modulated through several strategies:
Molecular Weight and Concentration : The LCST of PNVCL is inversely proportional to its molecular weight; a higher molecular weight generally leads to a lower LCST. mdpi.comnih.gov Polymer concentration also plays a role, with the phase transition temperature shifting depending on the amount of polymer dissolved in the solution. semanticscholar.org
Copolymerization : Introducing comonomers into the PNVCL backbone is a highly effective method for tuning the LCST.
Hydrophobic Comonomers : Conversely, copolymerizing with hydrophobic monomers, like vinyl acetate (B1210297) (VAc), increases the polymer's hydrophobicity, leading to a decrease in the LCST. nih.govmdpi.com
Additives : The presence of salts, surfactants, and other solutes in the aqueous solution can alter the LCST. Salts are known to lower the LCST of PNVCL. semanticscholar.org The specific effect depends on the nature of the additive and its interaction with the polymer and water molecules.
| Method of Tuning | Effect on LCST | Mechanism |
| Increase Molecular Weight | Decrease | Higher molecular weight enhances intermolecular hydrophobic interactions, facilitating phase separation at a lower temperature. mdpi.com |
| Copolymerization with Hydrophilic Monomers (e.g., NVP) | Increase | Increases the overall hydrophilicity of the polymer chain, requiring higher temperatures to induce dehydration and collapse. nih.gov |
| Copolymerization with Hydrophobic Monomers (e.g., VAc) | Decrease | Increases the overall hydrophobicity, promoting aggregation and phase separation at lower temperatures. nih.govnih.gov |
| Addition of Salts (e.g., NaCl) | Decrease | Salts can disrupt the hydration shell around the polymer chains, promoting aggregation and lowering the temperature required for phase transition. semanticscholar.orgmdpi.com |
pH-Responsiveness of NVCL Copolymers and Hydrogels
While PNVCL itself is not pH-responsive, sensitivity to pH can be imparted by copolymerizing this compound with monomers containing ionizable functional groups. mdpi.com This creates dual-stimuli responsive systems that react to changes in both temperature and pH. nih.gov
Common pH-sensitive comonomers include those with carboxylic acid groups, such as itaconic acid (IA) or acrylic acid, and those with amine groups, like 2-(diethylamino)ethyl methacrylate (B99206) (DEAEMA). nih.govnih.govnih.govresearchgate.net The swelling behavior of these copolymer hydrogels is highly dependent on the pH of the surrounding medium.
For copolymers containing acidic groups (e.g., P(NVCL-IA)), the hydrogel exhibits different swelling profiles in acidic and basic conditions. In acidic environments (low pH), the carboxylic acid groups are protonated (-COOH), making them less hydrophilic and leading to limited swelling. nih.govtus.ie As the pH increases above the pKa of the acidic monomer, the carboxylic groups deprotonate to form carboxylate anions (-COO⁻). The resulting electrostatic repulsion between these negatively charged groups causes the hydrogel network to expand, leading to a significant increase in swelling. mdpi.com This pH-dependent swelling allows for the targeted release of substances; for instance, a drug can be protected in the acidic environment of the stomach and released in the more neutral pH of the intestine. nih.gov
Similarly, copolymers with basic groups like DEAEMA show increased swelling at low pH due to the protonation of the amine groups, which causes electrostatic repulsion and network expansion. nih.gov
Multi-Stimuli Responsive Systems (e.g., Temperature, pH, Light, Electric Field, Magnetic Field)
PNVCL-based materials can be engineered to respond to multiple external stimuli simultaneously, creating sophisticated "smart" systems. The most common multi-stimuli responsive systems combine temperature and pH sensitivity, as described above. mdpi.commdpi.com These dual-responsive hydrogels are of great interest for biomedical applications, as they can react to the specific temperature and pH conditions found in different physiological environments. nih.gov
Beyond temperature and pH, research has explored the incorporation of other responsive moieties to create systems sensitive to light, electric fields, or magnetic fields. For instance, the inclusion of gold nanoparticles within a PNVCL-based hydrogel can introduce light-responsive behavior. These nanoparticles can absorb light (e.g., near-infrared) and convert it into localized heat, which can then trigger the thermoresponsive collapse of the surrounding polymer network. nih.gov
Magnetic-responsive systems can be fabricated by embedding magnetic nanoparticles, such as iron oxide (Fe₃O₄), within the PNVCL matrix. researchgate.net When an external magnetic field is applied, these nanoparticles can generate heat (through magnetic hyperthermia), causing a temperature increase that induces the phase transition of the PNVCL component. This allows for remote and non-invasive control over the hydrogel's properties.
Advanced Materials Based on N Vinylcaprolactam
PNVCL Hydrogels and Microgels
Poly(N-vinylcaprolactam) (PNVCL) has garnered significant attention in the development of advanced materials, particularly in the form of hydrogels and microgels. These materials are prized for their thermoresponsive nature, exhibiting a lower critical solution temperature (LCST) in water near physiological temperatures (32–34 °C). This property allows for a reversible phase transition from a swollen, hydrated state to a shrunken, dehydrated state, making them highly suitable for a variety of applications.
Synthesis and Crosslinking Methods
The creation of stable PNVCL hydrogels relies on the formation of three-dimensional polymer networks, which can be achieved through several crosslinking strategies.
Chemical Crosslinking: This method involves the formation of covalent bonds between polymer chains, resulting in robust and durable hydrogels. A common approach is free-radical polymerization of this compound (NVCL) monomers in the presence of a crosslinking agent. Various crosslinkers have been employed, including N,N′-methylenebisacrylamide (MBA), diethylene glycol diacrylate (DEGDA), and 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVA). The concentration of the crosslinker plays a crucial role in the properties of the resulting hydrogel; for instance, a lower concentration of DEGDA leads to a faster attainment of the maximum swelling ratio.
Physical Crosslinking: In contrast to chemical crosslinking, physical hydrogels are formed through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, or physical entanglements of polymer chains. These hydrogels are often reversible and can be dissolved by altering environmental conditions like temperature or pH. For example, physically crosslinked PNVCL hydrogels have been synthesized via free-radical photopolymerization without a solvent. However, these hydrogels may exhibit limited structural integrity, as seen in a physically crosslinked homopolymer that solubilized within six hours below its LCST.
Photopolymerization: This technique utilizes ultraviolet (UV) or visible light to initiate polymerization and crosslinking, offering advantages such as rapid curing times, minimal heat generation, and spatial and temporal control. A photoinitiator, such as Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) or IRGACURE 651®, is required to generate free radicals upon light exposure. Photopolymerization has been successfully used to synthesize both chemically and physically crosslinked PNVCL hydrogels. For instance, chemically crosslinked PNVCL hydrogels have been prepared using UV radiation with N,N′-methylene bisacrylamide (BIS) as the crosslinker.
| Crosslinking Method | Description | Key Reagents/Conditions | Resulting Hydrogel Properties |
| Chemical Crosslinking | Formation of covalent bonds between polymer chains. | This compound (monomer), Crosslinkers (e.g., MBA, DEGDA, DVA), Initiators (e.g., AIBN). | Stable, durable, viscoelastic properties. |
| Physical Crosslinking | Formation of networks via non-covalent interactions (e.g., hydrogen bonds). | PNVCL polymer, UV light (for photopolymerization-induced physical crosslinking). | Reversible, sensitive to environmental changes, may have lower structural integrity. |
| Photopolymerization | Light-induced polymerization and crosslinking. | NVCL (monomer), Photoinitiators (e.g., TPO, IRGACURE 651®), UV/Visible light. | Fast curing, minimal heat, spatial/temporal control. |
Composite Hydrogels with Inorganic and Carbon-Based Nanoparticles
To enhance the mechanical, thermal, and functional properties of PNVCL hydrogels, various nanoparticles have been incorporated to create composite materials.
Inorganic Nanoparticles: Silica (B1680970) nanoparticles and nanoclays are common inorganic fillers. PNVCL hydrogels filled with nanoclay (up to 1 wt%) have shown improved thermal and mechanical properties, with a 128% increase in Young's modulus at 25 °C compared to the unfilled hydrogel. The inclusion of silica nanoparticles in PNVCL nanocomposites, synthesized in situ with the nanoparticles covalently bonded to the polymer matrix, has been shown to create a more diffuse temperature-induced phase transition. This is attributed to the formation of intermediate globule states and a hydration/dehydration process that occurs over a wider temperature range.
Carbon-Based Nanoparticles: While the provided search results focus more on inorganic nanoparticles, the general principle of using fillers to enhance hydrogel properties is well-established. The incorporation of carbon-based nanomaterials like graphene oxide or carbon nanotubes would be expected to similarly influence the mechanical and thermal characteristics of PNVCL hydrogels.
| Nanoparticle Filler | Effect on PNVCL Hydrogel Properties | Synthesis Method |
| Nanoclay | Improved thermal and mechanical behavior, increased Young's modulus. | Radical photopolymerization with nanoclay filler. |
| Silica Nanofibers/Nanoparticles | Changed pattern of temperature-induced phase transition, reduced enthalpic contribution and mobility, wider temperature range for water release. | In situ polymerization of PNVCL with functionalized silica nanofibers/nanoparticles. |
PNVCL Microgels: Synthesis, Particle Size Distribution, and Size Control
PNVCL microgels are crosslinked polymeric particles with colloidal dimensions, typically ranging from a few nanometers to several micrometers. Their synthesis and the control of their size are critical for their application.
Synthesis: A prevalent method for synthesizing PNVCL-based microgels is precipitation polymerization. This technique is typically carried out in water at a temperature above the LCST of the polymer. The process begins with the dissolution of the monomer (NVCL), a cross-linker (like N,N′-methylenebisacrylamide), and a thermal initiator (such as 2,2′-azobis(2-methylpropionamidine) dihydrochloride) in the solvent. As oligomers form and grow, they collapse due to decreased solubility, forming precursor particles that continue to grow into stable microgels. Other methods include dispersion polymerization and inverse micro-emulsion polymerization.
Particle Size Distribution and Size Control: Achieving a narrow particle size distribution is often a key objective in microgel synthesis. Batch precipitation polymerization is known to produce microgels with narrow particle size distributions. The final particle size is influenced by various synthesis conditions. For instance, in the surfactant-free precipitation copolymerization of NVCL with a methacrylate (B99206) functionalized β-cyclodextrin monomer, the addition of the reactive cyclodextrin (B1172386) was found to reduce the particle size and narrow the size distribution of the resulting copolymer microgels. The use of stabilizers, such as surfactants or reactive macromolecular additives, is another strategy to control particle size and maintain dispersion stability.
| Synthesis Method | Key Features | Control of Particle Size |
| Precipitation Polymerization | Simple, common method; conducted above LCST; forms precursor particles that grow. | Can produce narrow particle size distributions; size influenced by synthesis conditions. |
| **Surfactant-Free Precipitation Cop |
PNVCL Blends and Electrospun Nanofibers
Poly(this compound) (PNVCL), a thermoresponsive polymer, exhibits significant potential in the development of advanced materials. However, its inherent mechanical fragility in the solid state can limit its direct application. researchgate.net Blending PNVCL with other polymers and fabricating it into nanofibers via electrospinning are effective strategies to enhance its mechanical properties and create functional materials with tailored characteristics. researchgate.netresearchgate.net
Blending PNVCL with other polymers can result in materials with improved flexibility and tunable thermoresponsiveness. researchgate.netresearchgate.net For instance, blends of PNVCL with thermoplastic polyurethane (TPU) have been shown to produce flexible and miscible films. researchgate.netresearchgate.net These blends exhibit a thermoresponsive behavior, transitioning from transparent to opaque at temperatures ranging from 31 to 40°C, depending on the composition. researchgate.net
Electrospinning is a versatile technique used to produce nanofibers with high surface-to-volume ratios, porosity, and controlled morphology, making them ideal for applications in drug delivery, tissue engineering, and wound healing. nih.gov The electrospinning of PNVCL and its blends allows for the creation of "smart" scaffolds that can respond to external stimuli like temperature. nih.govnih.gov
PNVCL Polymer Blends
The properties of PNVCL blends are highly dependent on the constituent polymers and their respective ratios. Research has explored blends of PNVCL with various polymers to create materials with specific functionalities.
For example, blends of PNVCL and ethyl cellulose (B213188) (EC) have been electrospun to create thermoresponsive formulations for sustained drug release. nih.gov Similarly, blending PNVCL with poly(ε-caprolactone) (PCL) has been investigated for creating nanofiber scaffolds for drug delivery applications. researchgate.net The miscibility of PCL with various polymers and its high permeability to small drug molecules make it an advantageous component in such blends. mdpi.com However, the high crystallinity of PCL can be a drawback, which can be overcome by creating block copolymers or blends. mdpi.com
A study on PNVCL/TPU blends demonstrated that the resulting films were flexible and miscible, with thermoresponsive properties dependent on the mass proportions of the components. researchgate.netresearchgate.net The glass transition temperatures (Tg) of these blends were found to be intermediate to those of the pure polymers, indicating some level of miscibility. researchgate.net
Below is a table summarizing the findings from research on PNVCL blends:
Table 1: Properties of PNVCL Polymer Blends| Blend Composition | Key Findings | Reference |
|---|---|---|
| PNVCL/Thermoplastic Polyurethane (TPU) (90/10, 70/30, 50/50 w/w) | Films were flexible and miscible. Thermoresponsive behavior observed, with transparency changing between 31 and 40°C depending on the composition. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| PNVCL/Ethyl Cellulose (EC) | Blend fibers were prepared for thermoresponsive sustained release formulations. nih.gov The water contact angle of the blend nanofibers changed significantly around the lower critical solution temperature (LCST) of 33°C. nih.govucl.ac.uk | nih.govucl.ac.uk |
| PNVCL/Poly(ε-caprolactone) (PCL) | Nanofiber scaffolds were developed for surface drug delivery applications. researchgate.net | researchgate.net |
Electrospun PNVCL Nanofibers
The electrospinning process allows for the fabrication of PNVCL-based nanofibers with controlled diameters and morphologies. frontiersin.org The properties of these nanofibers are influenced by various solution and process parameters, including polymer concentration, viscosity, molar mass, applied voltage, and flow rate. frontiersin.org
Researchers have successfully produced smooth and beadless PNVCL fibers with average diameters of less than 1 μm. researchgate.net These nanofibers exhibit thermoresponsive properties, changing from hydrophilic to hydrophobic as the temperature increases above the LCST. researchgate.netnih.gov This characteristic is particularly useful for controlled drug delivery systems, where drug release can be triggered by temperature changes. researchgate.net
For instance, studies have shown that drug release from PNVCL-based nanofibers is significantly faster at temperatures below the LCST compared to temperatures above it. researchgate.net In one study, ketoprofen (B1673614) release from PNVCL/PCL blend nanofibers demonstrated a Fickian diffusion mechanism. researchgate.net
Dual-responsive systems have also been developed by combining PNVCL with pH-sensitive polymers. Hybrid mats containing both PNVCL/EC fibers and fibers made from a pH-sensitive polymer like Eudragit L100 have been fabricated using twin-jet electrospinning. nih.gov These hybrid systems exhibit both thermo- and pH-sensitive drug release profiles. nih.govethz.ch
The following table details research findings on electrospun PNVCL nanofibers:
Table 2: Research Findings on Electrospun PNVCL Nanofibers| Fiber Composition | Key Findings | Reference |
|---|---|---|
| PNVCL-Poly(vinyl acetate) (PVAc) copolymer | High molecular weight copolymer (159,680 g/mol ) was synthesized and electrospun into biocompatible nanofibers. nih.govresearchgate.net The nanofibers showed increased cell growth and proliferation, indicating non-cytotoxicity. nih.gov | nih.govresearchgate.net |
| PNVCL/Ethyl Cellulose (EC) | Smooth, homogeneous fibers were produced. The addition of the drug ketoprofen did not affect fiber morphology. nih.gov The fiber mats transitioned from hydrophilic to hydrophobic above the LCST of 33°C. researchgate.netnih.gov | researchgate.netnih.gov |
| PNVCL/Tannic acid (TA) | A facile one-step electrospinning process yielded water-insoluble PNVCL nanofibers due to hydrogen bonding with TA. researchgate.net The fibrous morphology induced hydrophobicity on the mat surface. researchgate.net | researchgate.net |
| PNVCL/Poly(ε-caprolactone) (PCL) | Smooth, beadless fibers with diameters under 1 μm were obtained. researchgate.net The release of ketoprofen was controlled by temperature, with a Fickian diffusion mechanism observed. researchgate.net | researchgate.net |
Mechanisms of Action and Interactions in Pnvcl Systems
Polymer-Solvent Interactions and Hydrogen Bonding
The behavior of Poly(N-vinylcaprolactam) (PNVCL) in aqueous solutions is fundamentally governed by its interaction with water molecules, primarily through hydrogen bonding. At temperatures below its Lower Critical Solution Temperature (LCST), PNVCL is soluble in water. This solubility is attributed to the formation of hydrogen bonds between the water molecules and the hydrophilic amide groups within the caprolactam rings of the polymer chain. metu.edu.trrevistabionatura.com In this state, the polymer chains are hydrated and adopt a swollen, random coil conformation. nih.gov The energy of the hydrogen bonds between the polymer and the solvent (water) predominates, leading to a miscible, single-phase system. revistabionatura.com The hydrophilic segments of the polymer chain effectively interact with the surrounding water molecules, maintaining the polymer in solution. metu.edu.tr
| Interaction Type | Condition | PNVCL Conformation | Result |
| Hydrogen Bonding | Below LCST | Swollen, random coil | Polymer is soluble/miscible in water. revistabionatura.comnih.gov |
| Hydrophilic Interactions | Below LCST | Extended chains | Predominant interaction with water molecules. nih.gov |
Polymer-Polymer Hydrophobic Interactions
When the temperature of an aqueous PNVCL solution is raised above the LCST, a distinct shift in the dominant interactions occurs. The thermal energy overcomes the hydrogen bonds between the polymer and water molecules. metu.edu.trnih.gov This leads to a displacement of water from the polymer coil, weakening the polymer-solvent interactions. metu.edu.tr Consequently, polymer-polymer hydrophobic interactions become the prevailing force. revistabionatura.comnih.gov The hydrophobic segments of the PNVCL chains, primarily the carbon-carbon backbone, tend to minimize contact with the aqueous environment. researchgate.net
This shift results in the collapse of the polymer chains from a random coil to a more compact, globular state. metu.edu.trnih.gov The aggregation of these collapsed chains leads to the precipitation of the polymer from the solution, a phenomenon known as phase separation. metu.edu.tr This process is driven by the increase in interactions between the hydrophobic segments of the polymer macromolecules. metu.edu.tr Deep eutectic solvents (DESs) have been shown to promote these hydrophobic interactions, providing a hydrophobic environment that facilitates the hydrophobic collapse of PNVCL. rsc.org This transition from a soluble to an insoluble state is reversible; upon cooling the solution below the LCST, the polymer becomes soluble again as hydrogen bonding with water is re-established. metu.edu.tr
| Interaction Type | Condition | PNVCL Conformation | Result |
| Hydrophobic Interactions | Above LCST | Collapsed, globular | Polymer aggregates and precipitates. metu.edu.trnih.gov |
| Intra/Intermolecular Bonds | Above LCST | Aggregated chains | Phase separation occurs. metu.edu.tr |
Chain Transfer Mechanisms in Radical Polymerization (e.g., Chain Transfer to Solvent)
The molecular weight of PNVCL synthesized via free-radical polymerization can be controlled through chain-transfer reactions. A chain-transfer agent can interrupt the growth of a polymer chain by donating an atom (typically hydrogen) to the propagating radical, terminating the chain and creating a new radical on the agent itself. This new radical can then initiate the polymerization of a new chain.
One common method involves chain transfer to a solvent. For example, the free-radical polymerization of this compound (VCL) in isopropyl alcohol solution has been studied for this purpose. chemicalpapers.com Isopropyl alcohol acts as a chain-transfer agent, helping to control the resultant molecular mass of the PNVCL. chemicalpapers.com
| Chain-Transfer Agent | Type of Transfer | Effect on Polymerization | Reference |
| Isopropyl Alcohol | Conventional Chain Transfer | Controls molecular mass. | chemicalpapers.com |
| Allyl Compounds | Degradative Chain Transfer | Can cause retardation/weak inhibition. | chemicalpapers.com |
| Xanthates/Dithioesters | RAFT Polymerization | Provides good control over molecular weight and architecture. | mdpi.comacs.org |
Degradation Pathways and Products (e.g., Hydrolysis, Depolymerization)
PNVCL is noted for its stability against hydrolysis compared to other thermosensitive polymers like poly(N-isopropylacrylamide) (PNIPAM). researchgate.netd-nb.info This stability is a key advantage for its use in biomedical and environmental applications. d-nb.info However, under strongly acidic conditions, hydrolysis of PNVCL can occur, which would yield a polymeric carboxylic acid without the formation of small, potentially toxic amide compounds. researchgate.net
The primary degradation pathway for PNVCL at elevated temperatures is depolymerization. researchgate.netd-nb.info Thermogravimetric analysis has shown that PNVCL undergoes a sharp weight loss above 380°C, with the maximum rate of weight loss occurring at approximately 430°C. d-nb.info This indicates a depolymerization mechanism where the polymer chain breaks down into smaller units. d-nb.info Pyrolysis studies have identified the monomer, this compound (NVCL), and ε-caprolactam as the main pyrolytic products of PNVCL degradation. d-nb.info
| Degradation Pathway | Conditions | Major Products | Reference |
| Hydrolysis | Strongly acidic | Polymeric carboxylic acid | researchgate.net |
| Depolymerization | High temperature (>380°C) | This compound, ε-caprolactam | d-nb.info |
Interactions with Guest Molecules (e.g., Drugs, Biomolecules)
The unique thermosensitive properties of PNVCL make it an attractive material for hosting and releasing guest molecules, particularly in drug delivery systems. acs.orghelsinki.fi Below the LCST, the swollen, hydrophilic nature of PNVCL hydrogels allows for the encapsulation of molecules. revistabionatura.com Above the LCST, the polymer collapses and becomes more hydrophobic, which can be used to control the release of encapsulated substances. revistabionatura.comacs.org
PNVCL has been shown to interact with both hydrophobic and hydrophilic drugs. For instance, in one study, PNVCL-based nanocomposites were used to deliver the hydrophobic drug naringin (B1676962) and the hydrophilic drug doxorubicin (B1662922). acs.org The more hydrophobic naringin showed a better interaction with the PNVCL matrix above the LCST, leading to a more controlled release compared to doxorubicin. acs.org The hydrophobic environment within the collapsed polymer at physiological temperature allows for better control over the release of hydrophobic drugs. acs.org
PNVCL also interacts with biomolecules. PNVCL nanogels surface-functionalized with glucose and maltose (B56501) have been shown to interact with the lectin Concanavalin A. nih.gov This interaction was found to be independent of temperature, suggesting that the carbohydrate moieties on the surface of the nanogels remain accessible for biorelevant interactions whether the polymer is in its swollen or collapsed state. nih.gov Furthermore, PNVCL has been used to block lignin (B12514952) residues through hydrophobic interactions, preventing the non-productive adsorption of cellulase (B1617823) enzymes during the enzymatic hydrolysis of biomass. frontiersin.org
| Guest Molecule | Type | Nature of Interaction | Application |
| Naringin | Hydrophobic Drug | Hydrophobic interactions within the collapsed polymer matrix above LCST. | Controlled drug release. acs.org |
| Doxorubicin | Hydrophilic Drug | Encapsulation within the polymer matrix. | Drug delivery. acs.org |
| Concanavalin A | Biomolecule (Lectin) | Bio-specific recognition with surface-functionalized carbohydrates. | Biorecognition. nih.gov |
| Cellulase | Biomolecule (Enzyme) | PNVCL coating on lignin prevents enzyme adsorption via electrostatic repulsion and/or hydration. | Improving enzymatic hydrolysis efficiency. frontiersin.org |
Mechanisms of Self-Assembly in PNVCL Copolymers
Amphiphilic block copolymers containing a thermosensitive PNVCL block can self-assemble into various ordered nanostructures in aqueous solutions, such as micelles and polymersomes. mdpi.comacs.org This self-assembly is typically induced by changes in temperature, leveraging the LCST behavior of the PNVCL block.
The general mechanism involves a block copolymer composed of a hydrophilic block and a PNVCL block. At temperatures below the LCST of PNVCL, both blocks are hydrophilic, and the copolymer exists as unimers in solution. As the temperature is increased above the LCST, the PNVCL block becomes hydrophobic and insoluble. This change drives the self-assembly process, where the now-hydrophobic PNVCL blocks aggregate to form the core of a micelle, while the permanently hydrophilic blocks form a stabilizing outer corona. acs.org The size and morphology of these self-assembled structures can be tuned by varying the block copolymer composition and the length of the hydrophobic block. mdpi.com
For example, well-defined PEG-b-P(VAc-co-VCL) block copolymers have been synthesized to form particles that behave as thermoresponsive colloids. rsc.org Similarly, PNVCL-b-PCL block copolymers self-assemble into micelles with a PCL core and a PNVCL corona. mdpi.com An interesting approach is polymerization-induced self-assembly (PISA), where the polymerization of the VCL block is conducted above its phase transition temperature, causing the growing chain to become insoluble and self-assemble in situ. helsinki.fi
| PNVCL Copolymer | Other Block(s) | Self-Assembly Mechanism | Resulting Morphology |
| PNVCL-b-PCL | Poly(ε-caprolactone) | Temperature-induced aggregation of hydrophobic PCL and thermosensitive PNVCL. | Micelles with pointed-oval-shape. mdpi.com |
| PEG-b-P(VAc-co-VCL) | Poly(ethylene glycol), Poly(vinyl acetate) | Polymerization-induced self-assembly (PISA) via RAFT polymerization. | Thermoresponsive particles. rsc.org |
| PNVCL-b-PVPON | Poly(N-vinyl-2-pyrrolidone) | Temperature-induced phase transition of the PNVCL block. | Polymersomes (vesicles). acs.org |
| PEG-b-PNVCL | Poly(ethylene glycol) | Temperature-induced PISA. | Nanoparticles (spheres). helsinki.fi |
Biological Features and Biocompatibility of Pnvcl
Cytotoxicity Assessment and Cell Viability Studies
The cytotoxicity of PNVCL has been evaluated across numerous studies, generally indicating a high degree of biocompatibility. In vitro assessments have demonstrated that PNVCL is well-tolerated by various cell lines, with cell viability often remaining high.
One study using an indirect extraction method found that a PNVCL-g-collagen copolymer was not toxic to human dermal fibroblasts, showing a cell viability of 89.6% after 48 hours of incubation. tandfonline.com Similarly, extracts from PNVCL hydrogels, both with and without antimicrobial agents, resulted in low toxicity to fibroblasts, with cell viability remaining above 70%. nih.gov When tested on odontoblast-like cells (MDPC-23), a 1/8 dilution of PNVCL hydrogel was found to be non-toxic, maintaining cell viability above 80%. mdpi.comresearchgate.net Further studies on MDPC-23 cells exposed to PNVCL hydrogel extracts for extended periods (up to 14 days) confirmed its non-cytotoxic nature, with viability staying above 70-80%. mdpi.com
The cytotoxicity of PNVCL has also been confirmed in other cell lines. The first in vitro evaluation on intestinal Caco-2 and pulmonary Calu-3 cell lines showed great cell tolerance, although some toxic effects were noted above its Lower Critical Solution Temperature (LCST). researchgate.netmdpi.com Subsequent studies have consistently established the biocompatibility of PNVCL in various human carcinoma cell lines. mdpi.com For instance, PNVCL-based microgels loaded with doxorubicin (B1662922) showed no obvious toxicity to 3T3 murine fibroblast cells at concentrations up to 10 mg/mL. mdpi.com In another investigation, PNVCL and PNVCL-ketoprofen microparticles were found to be non-cytotoxic to macrophages at concentrations up to 100 µg/mL, as measured by the lactate (B86563) dehydrogenase (LDH) assay. scispace.com
The table below summarizes findings from various cytotoxicity and cell viability studies on PNVCL-based materials.
| PNVCL Material | Cell Line | Assay | Key Finding | Reference |
|---|---|---|---|---|
| PNVCL-g-collagen | Human Dermal Fibroblasts | Indirect Extraction | Cell viability of 89.6% ± 4.9% after 48h. | tandfonline.com |
| PNVCL Hydrogel Extracts | Fibroblasts (NIH/3T3) | Resazurin Assay | Viability was superior to 70% for PNVCL extracts. | nih.gov |
| PNVCL Hydrogel | Odontoblast-like cells (MDPC-23) | Not Specified | Not toxic at 1/8 dilution; viability >80%. | mdpi.comresearchgate.net |
| PNVCL-based Hydrogel (HY) | Fibroblasts (L929) | MTT Assay | IC50 value of 607.4 µg/mL. Cell viability >94% after 24h. | mdpi.com |
| PNVCL-Doxorubicin Hydrogels | Murine Bladder Tumor (MB49) & Fibroblasts (L929) | Indirect Method | Negligible toxic effects on healthy L929 cells. | acs.org |
| PNVCL Polymer | Macrophages | LDH Assay | No significant LDH release at concentrations up to 100 µg/mL over 48h. | scispace.com |
| PNVCL Hydrogel Extracts | Odontoblast-like cells (MDPC-23) | Not Specified | Extracts were not cytotoxic after 14 days, with viability >70-80%. | mdpi.com |
Non-Toxic Degradation Products of PNVCL
A significant advantage of PNVCL in biomedical applications is its degradation profile compared to other thermoresponsive polymers like PNIPAM. nih.gov PNIPAM can hydrolyze under certain conditions to produce toxic low-molecular-weight amine compounds, which is a major drawback for in vivo use. core.ac.ukscirp.org
In contrast, PNVCL demonstrates higher stability against hydrolysis. researchgate.netmetu.edu.tr The amide group in PNVCL is directly attached to the hydrophobic carbon-carbon backbone chain. tandfonline.commetu.edu.tr Consequently, hydrolysis of PNVCL, even in strongly acidic conditions, does not generate small, potentially toxic amide or amine compounds. tandfonline.comcore.ac.ukmetu.edu.tr Instead, its degradation under these conditions would yield a polymeric carboxylic acid. core.ac.uk This inherent structural stability prevents the release of harmful small molecules, enhancing its biocompatibility. nih.govmetu.edu.tr Furthermore, hydrogel assemblies based on PNVCL can also degrade physically over time through the dissociation of the polymer chains, leading to material erosion without the formation of toxic byproducts. nih.gov
Complexation Ability with Other Molecules
PNVCL exhibits a notable ability to form complexes with a variety of organic and biological molecules. researchgate.netresearchgate.netresearchgate.netresearchgate.net This characteristic is attributed to its molecular structure, which includes a hydrophilic cyclic amide side group and a hydrophobic carbon-carbon main chain. tandfonline.comcore.ac.uk The interactions driving this complexation are primarily hydrogen bonding and hydrophobic interactions. mdpi.commetu.edu.trresearchgate.net
The seven-membered caprolactam ring in PNVCL's structure is thought to be a key factor in its high complexing ability, which has been shown to be superior to that of its close homolog, Poly(N-vinylpyrrolidone) (PVP). akjournals.com This ability allows PNVCL to interact with and act as a carrier for various substances, which is particularly useful in drug delivery systems. researchgate.netresearchgate.net
Hydrogen bonds can form between the carbonyl group of the caprolactam ring and the hydroxyl, amine, or amide groups of other molecules. researchgate.netresearchgate.net For example, PNVCL can form hydrogen bonds with salicylic (B10762653) acid and the functional groups on chitosan (B1678972). mdpi.comresearchgate.net Hydrophobic interactions also play a crucial role, especially when PNVCL is above its LCST and the polymer chains collapse. mdpi.comacs.org These interactions are significant in the complexation with drugs like naringin (B1676962) and with surfactants. acs.orgmetu.edu.tr
The table below lists examples of molecules that form complexes with PNVCL and the primary interactions involved.
| Molecule | Type of Molecule | Primary Interaction | Reference |
|---|---|---|---|
| Salicylic Acid | Drug | Hydrogen Bonding | mdpi.com |
| Gelatin | Protein | Hydrophobic & Electrostatic Attractions | mdpi.com |
| Chitosan | Polymer | Hydrogen Bonding | researchgate.net |
| Doxorubicin | Drug | Hydrophobic Interactions | acs.org |
| Naringin | Drug | Hydrophobic Interactions | acs.org |
| Bovine Serum Albumin (BSA) | Protein | Hydrophilic Interactions (below LCST) | tandfonline.com |
| Lidocaine Hydrochloride | Drug | Hydrophilic Interactions (below LCST) | tandfonline.com |
| 1-Anilinonaphthalene-8-sulfonic acid (ANS) | Fluorescent Probe | Not Specified | akjournals.com |
Advanced Applications of N Vinylcaprolactam Based Materials
Biomedical Applications
Tissue Engineering and Regenerative Medicine
N-Vinylcaprolactam (NVCL)-based materials, particularly hydrogels, are garnering significant interest in tissue engineering and regenerative medicine due to their characteristic thermoresponsiveness and biocompatibility. mdpi.commdpi.com These "smart" polymers can undergo a reversible phase transition from a solution to a gel state at a lower critical solution temperature (LCST) that can be tuned to be near the physiological temperature of the human body. mdpi.commdpi.com This property makes them ideal for applications where a liquid can be injected and then solidify in situ to form a scaffold for tissue growth. nih.gov
Poly(this compound) (PNVCL) is a non-ionic, water-soluble polymer that is considered a promising alternative to other thermosensitive polymers like poly(N-isopropylacrylamide) (PNIPAAm) because its hydrolysis does not produce toxic low-molecular-weight amines. tandfonline.comnih.govscirp.org The biocompatibility and low cytotoxicity of PNVCL have been highlighted as key advantages for its use in biomedical applications. mdpi.comresearchgate.net Researchers are actively exploring PNVCL-based systems for various tissue engineering applications, including the regeneration of cartilage and skin, by leveraging their ability to support cell growth and tissue formation both in laboratory settings and in living organisms. mdpi.comtandfonline.com
Scaffolds are crucial components in tissue engineering, providing a temporary, three-dimensional structure that supports cellular attachment, proliferation, and differentiation to form new tissue. nih.govresearchgate.netbrieflands.com NVCL-based hydrogels are increasingly being investigated as scaffolding materials due to their unique properties. mdpi.commdpi.com These hydrogels can be designed to mimic the natural extracellular matrix (ECM), offering a hydrated and porous environment conducive to tissue regeneration. nih.gov
The versatility of NVCL allows for the creation of a variety of scaffolding structures. For instance, nanofibrous scaffolds, which closely resemble the native ECM, can be fabricated using polymers and are noted for their high surface-area-to-volume ratio and porosity, which are beneficial for cell adhesion and growth. mdpi.com While many synthetic polymers like poly(lactic acid) (PLA) and poly(glycolic acid) (PGA) are used for creating biodegradable scaffolds, NVCL offers the added advantage of thermoresponsiveness. nih.govmdpi.com
Composite scaffolds that combine NVCL with other natural or synthetic polymers are also being developed to enhance their mechanical properties and biocompatibility. mdpi.com For example, composite mixtures have been explored for skin regeneration, demonstrating the potential of combining NVCL-based hydrogels with other materials to create effective tissue-engineered constructs. mdpi.com The ability to tailor the properties of these scaffolds, such as their degradation rate and mechanical strength, is a key area of research to ensure they match the requirements of the specific tissue being regenerated. nih.gov
Table 1: Research Findings on this compound-Based Scaffolding Materials
| Material | Key Findings | Application | Citations |
|---|---|---|---|
| Poly(this compound) (PNVCL) Hydrogels | Biocompatible and thermoresponsive, supporting cell viability and tissue formation. | General Tissue Engineering | mdpi.commdpi.com |
| PNVCL-graft-Collagen | A thermosensitive biopolymer with a phase transition near physiological temperature, showing potential for controlled release and tissue engineering. | Tissue Engineering | tandfonline.comtandfonline.com |
| PNVCL Composite Hydrogels | Combination with materials like methacrylated hyaluronic acid (meHA) to create scaffolds with tunable mechanical properties for specific tissue applications. | Cartilage Tissue Engineering | scilit.com |
| PNVCL in Composite Mixtures | Used in combination with materials like calcium alginate for potential skin regeneration applications. | Skin Tissue Engineering | mdpi.com |
The repair of damaged cartilage remains a significant challenge due to its limited self-healing capacity. researchgate.net Injectable hydrogels based on this compound have emerged as a promising strategy for cartilage tissue engineering. researchgate.netnih.gov These thermosensitive hydrogels can be injected in a minimally invasive manner and subsequently form a gel scaffold in situ, conforming to the irregular shape of cartilage defects. nih.govnih.gov
Studies have demonstrated that poly(this compound) (PNVCL) hydrogels are cytocompatible and can support the viability and function of chondrocytes (cartilage cells) and mesenchymal stem cells. researchgate.netnih.gov When encapsulated within these hydrogels, cells have shown high viability (around 90%) and the ability to produce cartilage-specific extracellular matrix components, such as glycosaminoglycans (GAGs) and type II collagen. researchgate.netnih.gov The production of these matrix components increased over time in both in vitro and in vivo models. researchgate.netnih.gov
The mechanical properties and gelation time of PNVCL hydrogels can be precisely controlled by adjusting the polymer's molecular weight and concentration. researchgate.netnih.gov This allows for the development of hydrogels with rapid gelation times (less than 60 seconds) at physiological temperatures, which is a significant advantage over many other injectable hydrogel systems that may have long gelation times or poor stability. nih.gov Furthermore, research has explored the use of composite hydrogels, such as those combining PNVCL with methacrylated hyaluronic acid (meHA), to create scaffolds with tunable mechanical integrity suitable for the low-oxygen environment often found in diseased cartilage. scilit.com
Table 2: Research Findings on this compound in Cartilage Tissue Engineering
| Hydrogel System | Cell Types | Key Outcomes | Citations |
|---|---|---|---|
| Thermosensitive PNVCL Hydrogels | Chondrocytes, Mesenchymal Stem Cells | High cell viability (~90%), supported cartilage-specific ECM production (GAGs, type II collagen), fast gelation time (<60s). | nih.govresearchgate.netnih.gov |
| PNVCL-graft-HA (PVCL-g-HA) Composite Hydrogels | Not specified | Tunable mechanical properties, enhanced collagen production under hypoxic conditions. | scilit.com |
Wound Healing Applications
This compound-based materials are being actively investigated for their potential in advanced wound healing applications. mdpi.commdpi.com Their biocompatibility and the ability to form hydrogels make them suitable for creating a moist wound environment, which is conducive to the healing process. mdpi.comnih.gov These hydrogels can be designed to absorb excess wound exudate while preventing the wound from drying out. researchgate.net
The versatility of NVCL allows for its incorporation into various wound dressing formats. researchgate.net For instance, NVCL can be grafted onto other polymers like polyvinyl alcohol or natural materials such as cotton gauze to create functional wound dressings. researchgate.netresearchgate.netekb.eg These modified materials can exhibit improved properties, such as enhanced swelling capacity and mechanical strength. researchgate.net
Furthermore, NVCL-based hydrogels can serve as carriers for the controlled delivery of therapeutic agents directly to the wound site. mdpi.comnih.gov This includes the encapsulation of antimicrobial drugs to prevent infection or anti-inflammatory agents to manage pain and inflammation. mdpi.comnih.govresearchgate.net Studies have shown that alginate-grafted poly(this compound) hydrogels loaded with drugs like rifampicin (B610482) or dexketoprofen (B22426) can stimulate cell migration and wound closure in vitro. mdpi.comnih.gov
The development of "ideal" wound dressings that actively promote healing is a key area of research. ekb.eg this compound is utilized in the creation of advanced wound dressings and coatings due to its valuable physicochemical properties. researchgate.netekb.eg By grafting NVCL onto substrates like polyvinyl alcohol or cotton gauze, researchers can create cross-linked films that function as effective wound coverings. researchgate.netresearchgate.net
The properties of these NVCL-based wound dressings can be tailored by controlling the synthesis conditions. For example, the use of radiation to create cross-linked films allows for the adjustment of properties like the degree of swelling, elastic modulus, and tensile strength by varying the radiation dose. researchgate.net Copolymers of NVCL with other monomers, such as 2-hydroxyethyl acrylate (B77674) or maleic anhydride (B1165640), have been used to create dressings with specific functionalities. researchgate.netresearchgate.netekb.eg
These dressings are designed to be biocompatible and can be loaded with antimicrobial agents to prevent wound infections. researchgate.net For instance, cotton gauze modified with poly(this compound-co-maleic anhydride) has demonstrated antimicrobial activity against bacteria like S. aureus. researchgate.net The ability of these materials to absorb wound exudate and maintain a moist environment is crucial for facilitating the natural healing process. researchgate.net
Table 3: Research Findings on this compound in Wound Dressings and Coatings
| Dressing/Coating Type | Substrate/Copolymer | Key Properties/Findings | Citations |
|---|---|---|---|
| Grafted Hydrogel Film | Polyvinyl alcohol (PVA) grafted with NVCL and 2-hydroxyethyl acrylate | Tunable physico-mechanical properties (swelling, tensile strength) via radiation treatment. | researchgate.netekb.eg |
| Grafted Cotton Gauze | Cotton gauze grafted with poly(this compound-co-maleic anhydride) | Showed antimicrobial properties against S. aureus and good biocompatibility. | researchgate.net |
| Alginate-based Hydrogel | Alginate-grafted poly(this compound) | Loaded with rifampicin, it stimulated cell migration and wound closure in vitro. | nih.gov |
Sensing Devices and Bioimaging
The unique thermoresponsive nature of this compound-based polymers makes them highly suitable for the development of advanced sensing devices and for bioimaging applications. mdpi.comresearchgate.net The phase transition of poly(this compound) (PNVCL) near physiological temperatures can be harnessed to create sensors that respond to changes in their environment. allenpress.com
In the realm of bioimaging, fluorescently labeled PNVCL can act as a nanoscale thermometer to sense intracellular temperatures. researchgate.netnih.gov For instance, PNVCL coupled with carbon dots results in a fluorescent thermoresponsive polymer that exhibits good biocompatibility. nih.gov The fluorescence of such materials can be quenched or enhanced in response to temperature changes, allowing for the visualization and measurement of temperature variations within cells. nih.gov
Beyond temperature sensing, these materials also show promise as biosensors. The thermo-induced aggregation of PNVCL chains above its lower critical solution temperature (LCST) can be utilized to detect the presence of proteins, as this interaction can trigger a significant "turn-on" fluorescence response. nih.gov This capability opens up possibilities for using PNVCL-based materials in diagnostic applications. mdpi.comresearchgate.net
This compound (NVCL)-based polymers can be engineered to be responsive to a variety of stimuli beyond just temperature, making them versatile components in multi-responsive sensing systems. scirp.orgrsc.orgnih.gov
Temperature Sensing: The inherent thermoresponsive nature of poly(this compound) (PNVCL), with its LCST around 32-34 °C, is a primary feature for temperature sensing applications. allenpress.com This property has been utilized to create materials that change their physical state or optical properties with temperature, for example, in dye adsorption studies where the material's behavior changes across its LCST. allenpress.com Fluorescently labeled PNVCL has been demonstrated as an effective intracellular thermometer. nih.gov
pH Sensing: By copolymerizing NVCL with pH-sensitive monomers, dual-responsive materials can be created. For example, copolymers of NVCL with itaconic acid or 4-vinylpyridine (B31050) exhibit both temperature and pH sensitivity. nih.govnih.gov These materials can swell or collapse in response to changes in the pH of the surrounding medium, a property that is useful for creating sensors or drug delivery systems that respond to specific pH environments, such as those found in different parts of the gastrointestinal tract. rsc.orgnih.gov Copolymers with N-vinylimidazole also show distinct conformational behaviors depending on the pH. vietnamjournal.ru
Light Sensing: While less common, the responsiveness of NVCL-based systems can be influenced by light. For example, photopolymerization is a common technique to create NVCL-based hydrogels, and the properties of the resulting material can be controlled by the light used in the synthesis. mdpi.com
Ion and Color Sensing: The combination of thermo-responsiveness and colorimetric properties has been explored for sensor applications. mdpi.com NVCL-based polymers can be functionalized with dyes whose spectroscopic behavior is altered during the polymer's phase transition. mdpi.com This change in environment for the polymer-anchored dye can be used for the detection of ions. mdpi.com For instance, spiropyran-ended PNVCL has been shown to undergo reversible, color-specific binding with metal ions. dntb.gov.ua Additionally, NVCL-grafted natural rubber has been used in complexes with organic dyes to act as sensors for metal ions. tu.ac.th
Glucose Detection
This compound (NVCL) based materials are being explored for their potential in glucose sensing technologies. The thermoresponsive nature of poly(this compound) (PNVCL) is a key feature in these applications. When combined with other materials, such as graphene oxide (GO) and glucose oxidase (GOD), PNVCL can form a composite film on a glassy carbon electrode. nih.gov This composite film exhibits temperature-induced catalytic activity towards glucose. nih.gov
A notable characteristic of these biosensors is the achievement of direct electron transfer (DET) of GOD. nih.gov The PVCL/GO/GOD/GCE composite film has shown well-defined redox peaks. nih.gov The sensor's activity is dependent on the lower critical solution temperature (LCST) of PNVCL. Above the LCST, significant peak currents are observed in the presence of glucose, which diminish below the LCST. nih.gov This temperature-dependent response allows for controlled glucose detection. nih.gov Research has demonstrated a linear detection range for glucose from 0.1 to 1.7 mmol L⁻¹ at temperatures above 35 °C. nih.gov Furthermore, these biosensors have displayed good stability, reproducibility, and resistance to interference. nih.gov
In another approach, block copolymers of 3-acrylamidophenylboronic acid (AAPBA) and NVCL, denoted as p(AAPBA-b-NVCL), have been synthesized to create glucose-sensitive nanoparticles for insulin (B600854) delivery. nih.gov These nanoparticles, formed through self-assembly, exhibit both glucose and temperature sensitivity. nih.gov The incorporation of NVCL enhances the glucose sensitivity of the nanoparticles. nih.gov For instance, when the glucose concentration was increased, the insulin release from p(AAPBA-b-NVCL) nanoparticles was significantly higher compared to nanoparticles made from p(AAPBA) alone. nih.gov
Interactive Table: Performance of NVCL-Based Glucose Biosensors
| Polymer System | Detection Range (mmol L⁻¹) | Operating Temperature (°C) | Key Feature |
|---|---|---|---|
| PVCL/GO/GOD | 0.1 - 1.7 | > 35 | Temperature-induced catalytic activity nih.gov |
| p(AAPBA-b-NVCL) | Not specified for detection | 37 | Glucose-sensitive insulin release nih.gov |
Intracellular Temperature Sensing
The unique thermoresponsive properties of poly(this compound) (PNVCL) have led to its innovative application as a fluorescent thermometer for measuring intracellular temperatures. rsc.org This is significant because temperature is a critical physiological parameter that can indicate the health status of cells. rsc.org
A novel approach involves using PNVCL itself, without conjugation to a traditional fluorophore, to sense temperature changes within cells. rsc.org PNVCL exhibits aggregation-induced emission (AIE) characteristics. rsc.org In an aqueous environment, as the temperature rises and crosses the lower critical solution temperature (LCST), the polymer chains undergo a conformational change from a coil to a globular state. rsc.org This aggregation process leads to the polymer becoming fluorescent. rsc.org
This thermo-induced fluorescence allows for the monitoring of temperature variations inside living cells. rsc.org It has been observed that the cellular uptake of PNVCL is enhanced at its LCST, which is conveniently near the physiological body temperature, around 38 °C. rsc.org In another study, a fluorescent thermo-responsive polymer made of PNVCL coupled with carbon dots (PVCL-CDs) was developed to sense intracellular temperatures. researchgate.net The fluorescence intensity of NIH 3T3 cells incubated with this polymer was observed to decrease as the temperature increased, demonstrating its potential as a cellular thermometer. researchgate.net
Antimicrobial Materials
This compound (NVCL)-based materials have demonstrated significant potential for use as antimicrobial agents. The inherent properties of poly(this compound) (PNVCL), combined with other substances, can lead to effective antimicrobial formulations.
For instance, PNVCL hydrogels have been investigated as carriers for antimicrobial compounds. nih.gov The copolymerization of NVCL with other materials can enhance their antimicrobial efficacy. A graft copolymer of carboxymethylcellulose and NVCL (CMC-g-PNVCL) has shown greater antibacterial activity against certain bacteria, such as S. aureus, Proteus vulgaris, and S. typhi, when compared to carboxymethylcellulose alone. nih.gov Another study showed that PNVCL hydrogels formulated with pectin (B1162225) and silver nanoparticles exhibited inhibitory effects against B. subtilis and E. coli. nih.gov
Furthermore, medical cotton gauzes modified by grafting with poly(this compound-co-maleic anhydride) have been developed as wound dressings with antimicrobial capabilities. researchgate.net These modified gauzes, when tested against S. aureus, showed growth inhibition. researchgate.net They also demonstrated good biocompatibility with skin and bone cell lines. researchgate.net The ability of these materials to be loaded with drugs like vancomycin (B549263) and exhibit a high release rate further enhances their potential in medical applications. researchgate.net
Interactive Table: Antimicrobial Activity of NVCL-Based Materials
| NVCL-Based Material | Target Microorganism(s) | Key Finding |
|---|---|---|
| CMC-g-PNVCL | S. aureus, Proteus vulgaris, S. typhi | Enhanced antibacterial activity compared to CMC alone. nih.gov |
| PNVCL hydrogel with pectin and silver nanoparticles | B. subtilis, E. coli | Inhibitory effect against the tested bacteria. nih.gov |
| Gauze-g-(PVCL-co-MA) | S. aureus | Showed growth inhibition. researchgate.net |
| PVCL-Ag nanocomposite | Enterococcus faecalis | Strong antibacterial activity. researchgate.net |
Actuators and Shape-Shifting Materials
The stimuli-responsive nature of this compound (NVCL)-based hydrogels makes them excellent candidates for the development of actuators and shape-shifting materials. These "smart" materials can change their shape or move in response to external stimuli, such as temperature. mdpi.comnih.gov
By creating bilayer structures of NVCL-based hydrogels with other materials, such as an elastic resin, controllable shape-shifting behaviors can be achieved. mdpi.com In these structures, one layer is an active, stimuli-responsive NVCL hydrogel, while the other is a passive layer. researchgate.net When exposed to water, the active layer swells, inducing a force that causes the entire structure to bend or curve. mdpi.comresearchgate.net This has been demonstrated with bilayer strips exhibiting reversible self-bending and self-helixing. mdpi.com
Even single-layer (monolayer) NVCL hydrogels can exhibit shape-shifting. mdpi.com For example, monolayer squares have been shown to bend from vertex-to-vertex or edge-to-edge in the presence of water. mdpi.com The degree and direction of this shape change can be controlled by factors such as the composition of the hydrogel and the duration of exposure to the stimulus. mdpi.comresearchgate.net These properties open up possibilities for applications in soft robotics and other areas where controlled movement is desired. acs.org
Cosmetics and Hair Care Products
This compound (NVCL) and its polymer, poly(this compound) (PNVCL), are utilized in the formulation of cosmetics and hair care products due to their unique properties. mdpi.comfcchemicals.comfcchemicals.com PNVCL is commercially available for use in hair styling products. mdpi.com
In styling resins, the copolymerization of NVCL with monomers like methyl methacrylate (B99206) can enhance the rigidity and setting power of the final product, while also providing moisture resistance. fcchemicals.com Quaternary copolymers synthesized with NVCL, vinylpyrrolidone, and other monomers can result in products with lower viscosity and improved moisture resistance, making them suitable for both hair and skin care applications. fcchemicals.com
The applications of NVCL in this sector are diverse, ranging from hair sprays and lotions to other personal care items. d-nb.inforesearchgate.net
Environmental Applications
Water Remediation and Purification
Poly(this compound) (PNVCL) is a water-soluble polymer that has applications in environmental fields, particularly in water remediation and purification. d-nb.info Its non-toxic and thermosensitive properties make it a candidate for use as a flocculant in wastewater treatment plants. d-nb.inforesearchgate.net
PNVCL's ability to bind with certain toxic substances, such as phenols, is a key aspect of its application in wastewater treatment. d-nb.info Furthermore, its capacity to bind water is utilized in the dewatering of sewage sludge, which facilitates more convenient disposal. d-nb.info
The polymer's thermosensitivity, characterized by its precipitation from an aqueous solution at temperatures above approximately 33°C and its ability to redissolve upon cooling, is a property that can be leveraged in various separation and purification processes. d-nb.info
Flocculants in Wastewater Treatment
Poly(this compound) is recognized as an effective and environmentally friendly flocculant for wastewater treatment. researchgate.netd-nb.info Flocculants are high molecular weight polymers that cause fine, suspended particles in water to clump together into larger aggregates called flocs. derypol.com This agglomeration facilitates the separation of solids from the liquid phase through processes like sedimentation or flotation. alumichem.com
PNVCL's utility as a flocculant is due to its non-ionic nature and its ability to form bridges between particles. researchgate.netresearchgate.net The combination of PNVCL with natural polymers like chitosan (B1678972) has been explored to create novel flocculation systems. This combination leverages the properties of both the biocompatible thermosensitive polymer and the natural polyelectrolyte to enhance the efficiency of solid-liquid separation in treating effluents. researchgate.net
Detection and Monitoring of PNVCL in Environmental Samples
The increasing use of PNVCL in various applications necessitates methods for its detection and monitoring in the environment to understand its fate and potential impact. researchgate.net Since PNVCL is a water-soluble and poorly biodegradable polymer, it can be discharged into sewage systems and subsequently enter the aquatic environment. researchgate.netd-nb.info
A significant development in this area is the establishment of an analytical method using continuous-flow off-line pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS). researchgate.net This technique allows for the detection of trace levels of PNVCL in complex matrices like wastewater. The method is based on identifying specific pyrolysis products of PNVCL, namely ε-caprolactam and this compound, which are then used for quantitative analysis. researchgate.net Using this method, a study reported for the first time the occurrence of PNVCL in a real wastewater sample from a sewage treatment plant effluent, with a concentration of approximately 70 µg/L. researchgate.net This finding underscores the environmental relevance of this synthetic polymer and the need for reliable monitoring techniques. researchgate.net
Industrial Applications
Beyond environmental remediation, NVCL-based materials are finding applications in industrial processes, particularly in the field of catalysis.
Catalysis and Nanoreactors
The stimuli-responsive properties of this compound-based microgels make them excellent candidates for use as nanoreactors in catalysis. researchgate.net These microgels can act as miniature reaction vessels, stabilizing and encapsulating inorganic nanoparticles to form hybrid catalytic systems. researchgate.net
Amphiphilic block copolymers containing PNVCL can self-assemble in solution to form nanostructures like micelles, which serve as nanoreactors. mdpi.commdpi.com These structures can sequester reactants and house catalytic nanoparticles, creating a confined environment that can enhance reaction rates and selectivity. beilstein-journals.org For example, PNVCL-based microgels have been used as "nanoreactors" for the synthesis of gold nanoparticles (AuNPs). researchgate.netrsc.org The resulting hybrid microgels exhibit catalytic activity, which can be tuned by modifying the microgel structure. rsc.org One study showed that modifying poly(this compound) microgels with α-cyclodextrin led to enhanced catalytic activity for the reduction of certain aromatic nitro-compounds due to the selective binding ability of the cyclodextrin (B1172386). rsc.org
The use of these polymeric nanoreactors offers advantages such as improved catalyst stability, prevention of nanoparticle aggregation, and the potential for catalyst recycling, contributing to greener and more efficient chemical processes. mdpi.combeilstein-journals.org
Table 2: NVCL-Based Systems in Catalysis
| NVCL-Based System | Catalytic Application | Key Features |
| Poly(this compound) (PVCL) microgels modified with α-cyclodextrin | Reduction of aromatic nitro-compounds using gold nanoparticles (AuNPs) | Serves as a "nanoreactor" for AuNP generation; enhanced and selective catalytic activity. rsc.org |
| Poly(N-vinylimidazole-co-N-vinylcaprolactam) (PVI-PVC) | Support for Palladium nanoparticles (PdNPs) in Heck reaction, cyanation, and carbonylation | Soluble polymer support that stabilizes PdNPs; allows for catalyst recycling. mdpi.com |
| Amphiphilic block copolymers (PNVCL-b-Poly(ε-Caprolactone)) | Potential for catalysis and nanoreactors | Self-assembles into micelles in aqueous solutions, creating nano-environments for reactions. mdpi.com |
| VCL-based microgels | General synthesis and stabilization of inorganic nanoparticles | Stimuli-responsive behavior allows for tunable properties of the hybrid microgel catalysts. researchgate.net |
Microelectronics
Polymers based on this compound (NVC) are finding increasing use in the microelectronics sector. These materials are valued for their potential in creating stimulus-responsive surfaces and their role in the fabrication of complex nanostructures. The ability of NVC-based polymers to self-assemble into ordered morphologies, such as spherical or cylindrical micelles and vesicles, makes them suitable for applications in nanoreactors and microelectronics.
The thermoresponsive nature of Poly(this compound) (PNVCL) allows for the creation of surfaces that can switch between hydrophilic and hydrophobic states with changes in temperature. This property is particularly useful for applications like the thermally modulated attachment and detachment of cells, which can be crucial in the development of biosensors and other bio-integrated electronic devices. Furthermore, the conformal coverage of PNVCL films on various substrates, including those with complex topographies like nanopatterns, opens up possibilities for fabricating cell sheets with aligned cell morphology.
Research has demonstrated the synthesis of amphiphilic block copolymers containing PNVCL, which are of interest for their potential in drug delivery systems and microelectronics. The combination of the thermoresponsive PNVCL block with other polymers through techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization allows for the creation of well-defined copolymers with unique self-assembly behaviors. These advanced materials hold promise for the development of next-generation microelectronic devices and systems.
Oil Industry Applications
This compound and its polymers play a significant role in the oil and gas industry, primarily as kinetic hydrate (B1144303) inhibitors (KHIs). Gas hydrates can form in production flow lines, leading to blockages that can halt production and pose safety risks. KHIs are water-soluble polymers that delay the formation of hydrate crystals.
Poly(this compound) (PNVCL) and its copolymers are among the most widely used KHIs. They function by adsorbing onto the hydrate crystal surface, preventing further growth and agglomeration. The effectiveness of PNVCL as a KHI can be enhanced by the addition of certain solvents.
Copolymers of this compound with monomers like N-vinylpyrrolidone or maleic anhydride have also been developed and screened for their KHI performance. These copolymers can offer improved performance and may also provide additional functionalities like corrosion and scale control. The ability of PNVCL to kinetically suppress hydrate crystallization makes it a commercially important chemical for ensuring flow assurance in oil and gas production.
Table 1: Performance of this compound as a Hydrate Inhibitor
| Inhibitor Concentration (wt%) | System Pressure (psi) | Outcome | Reference |
|---|---|---|---|
| 0 (uninhibited) | Declined from 150 to 70 | Hydrate plug formed | |
| 0.04 | Declined to 83 | More gas consumed in hydrate formation compared to 0.05wt% |
Paper and Pulp Production
This compound-based materials are utilized in the paper and pulp industry. They can be used in the synthesis of paper coatings. As a comonomer, this compound contributes hydrophobic properties to polymers like Polyvinylpyrrolidone (PVP), which are then used in paper coatings.
In a different application within the broader context of lignocellulosic materials, Poly(this compound) (PNVCL) has been investigated as an additive to improve the enzymatic hydrolysis of pretreated bamboo. While not a direct paper production application, this research highlights the interaction of PNVCL with lignin (B12514952), a key component of pulp. The study found that PNVCL could overcome the non-productive adsorption of lignin during enzymatic hydrolysis, which is a significant challenge in biorefineries. This suggests the potential for NVC-based polymers to play a role in advanced biorefinery processes related to pulp and paper production.
A patented method for producing paper, pulpboard, and cardboard mentions the use of copolymers containing this compound.
Coatings, Adhesives, and Sealants
This compound (NVC) is a versatile monomer and reactive diluent in the formulation of coatings, adhesives, and sealants, particularly in UV-curable systems. Its low viscosity and high reactivity make it an excellent choice for reducing the viscosity of formulations while participating in the polymerization process upon UV exposure.
In UV-curable coatings, NVC serves as a reactive diluent that can accelerate the curing rate. The caprolactam ring in its structure imparts desirable properties such as adhesion, hydrophobicity, and strength to the cured film. It is used in coatings for a variety of substrates, including plastics, wood, and metals. When used for coating plastics, NVC can soften the surface, which aids in the adhesion of the cured film.
NVC is also a key component in UV-curable inks, where its properties of excellent solubility, low viscosity, and fast-drying are highly valued. It can improve the abrasion resistance, chemical resistance, and UV resistance of the ink.
In the realm of adhesives, NVC is prized for its exceptional adhesion properties and water solubility. It is used in hot-melt pressure-sensitive adhesives intended for medical applications like ostomy seals and bandages, where good adhesion to skin under moist conditions is crucial. Copolymers of NVC with other monomers like 2-ethylhexyl acrylate and isobutyl methacrylate are used in these formulations.
Table 2: Example of a Hot-Melt Adhesive Formulation Containing this compound
| Monomer | Percentage by Polymer Weight (%) |
|---|---|
| 2-ethylhexyl acrylate (2-EHA) | 20 - 80 |
| n-butyl acrylate (BA) | 0 - 45 |
| isobutyl methacrylate (IBMA) | 15 - 25 |
| N-vinyl caprolactam (NVCL) | 10 - 25 |
Source:
Anticlogging Agents in Pipelines
Poly(this compound) (PNVCL) is recognized for its application as an anticlogging agent in pipelines. This application is closely related to its role as a kinetic hydrate inhibitor in the oil and gas industry, as the formation of gas hydrates is a primary cause of pipeline clogging in those environments.
The thermoresponsive nature of PNVCL is a key attribute
Emerging Research Areas and Future Outlook for Nvcl Chemistry
Sustainable Polymerization and Green Chemistry Approaches
Modern polymer chemistry is increasingly emphasizing sustainability and green principles, and NVCL polymerization is no exception. Research is actively exploring methods that reduce environmental impact and enhance safety.
Visible-Light-Driven Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP): A significant advancement in sustainable polymerization is the use of metal-free O-ATRP. rsc.org This method employs an organic photoredox catalyst, such as 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene, which utilizes visible light to initiate polymerization. rsc.org This approach avoids the use of potentially toxic metal catalysts, aligning with green chemistry principles. It has been successfully used to graft PNVCL chains onto cellulose-based macroinitiators, creating dual pH- and thermo-responsive polymers. rsc.org
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization in Greener Solvents: RAFT polymerization is a key technique for producing well-defined polymers with controlled molecular weights and narrow polydispersity. magtech.com.cnacs.orgnih.gov To enhance its sustainability, researchers have successfully implemented RAFT/MADIX polymerization of NVCL in water-ethanol mixtures at ambient temperatures. rsc.org Using these less toxic and more environmentally friendly solvents is a significant step forward. rsc.org Studies have found that a 1:1 ratio of water to ethanol (B145695) provides an optimal balance between achieving a high polymerization rate and minimizing monomer hydrolysis. rsc.org
Controlled Radical Polymerization Techniques: Techniques like Atom Transfer Radical Polymerization (ATRP), RAFT, and Cobalt-Mediated Radical Polymerization (CMRP) are considered "living"/controlled methods. magtech.com.cn They allow for the synthesis of polymers with precise, pre-determined structures. magtech.com.cn This control minimizes waste by producing polymers with desired properties from the outset, which is a core tenet of green chemistry. These methods are crucial for creating complex architectures like block copolymers and star polymers. magtech.com.cn
Optimization of Fabrication Techniques for Scalability and Industrial Production
For PNVCL to be utilized in widespread industrial applications, scalable and efficient fabrication methods are essential. Research is focused on refining existing techniques and developing new ones.
Free Radical Polymerization (FRP): This remains a common and straightforward method for polymerizing NVCL. core.ac.ukresearchgate.net Studies have investigated the kinetics of FRP at various temperatures (e.g., 50, 60, and 70°C), calculating the activation energy for the process. researchgate.nettandfonline.com While simple, controlling the polymer's molecular weight and polydispersity can be challenging, which is a drawback for applications requiring high precision. researchgate.net
Precipitation and Emulsion Polymerization: Surfactant-free precipitation polymerization (SFPP) is a method used to synthesize PNVCL microgels. mdpi.com The process is typically conducted in water at elevated temperatures (e.g., 70°C) using an initiator like potassium persulfate. mdpi.com Emulsion polymerization is another technique employed to produce PNVCL particles, particularly via Polymerization Induced Self-Assembly (PISA) when conducted above the polymer's LCST. rsc.org These methods are advantageous for producing particulate materials like microgels and nanogels. acs.orgacs.org
Initiated Chemical Vapor Deposition (iCVD): A significant innovation for producing thin films is the iCVD process. nih.gov This one-step, vapor-phase technique allows for the fabrication of highly pure PNVCL homopolymer films without complex purification steps. nih.gov The iCVD process involves a radical polymerization reaction in a vacuum reactor, where the substrate is kept at a low temperature (15–40 °C). nih.gov This allows for coating a wide variety of substrates, including delicate ones, making it a versatile and scalable method for surface modification applications. nih.gov
Table 1: Comparison of NVCL Polymerization Techniques
| Polymerization Technique | Key Features | Advantages | Challenges/Considerations |
| Free Radical Polymerization (FRP) | Simple, uses radical initiators. core.ac.ukresearchgate.net | Uncomplicated performance, applicable under temperate conditions. core.ac.uk | Poor control over molecular weight and polydispersity. researchgate.net |
| RAFT Polymerization | Controlled/living polymerization, uses chain transfer agents. magtech.com.cn | Produces well-defined polymers with controlled architecture and narrow polydispersity. magtech.com.cnacs.org | Requires careful optimization of reaction conditions (initiator, solvent). magtech.com.cnrsc.org |
| Precipitation Polymerization | Forms polymer particles (microgels) directly from solution. mdpi.com | Allows for synthesis of microgels without surfactants. mdpi.com | Process involves phase separation, requiring modeling for control. acs.org |
| Initiated Chemical Vapor Deposition (iCVD) | Solvent-free, vapor-phase deposition. nih.gov | Creates pure, conformal thin films on various substrates; scalable. nih.gov | Requires specialized vacuum equipment. |
Structure-Property-Performance Relationship Elucidation
A deep understanding of how the molecular structure of PNVCL dictates its macroscopic properties is crucial for designing materials for specific applications. Research in this area focuses heavily on the polymer's thermoresponsive behavior.
The key property of PNVCL is its Lower Critical Solution Temperature (LCST), the temperature above which the polymer becomes insoluble in water. acs.orgmetu.edu.tr This transition is driven by a shift in the balance between hydrophilic and hydrophobic interactions. metu.edu.tr At low temperatures, hydrogen bonding between the polymer's amide groups and water molecules dominates, keeping it dissolved. metu.edu.tr As the temperature increases, hydrophobic interactions become more significant, causing the polymer chains to collapse and aggregate. metu.edu.trtandfonline.com
Several factors influence the LCST:
Molecular Weight and Concentration: Unlike some other thermoresponsive polymers like PNIPAM, the LCST of PNVCL is dependent on its molecular weight and concentration (a Type I behavior). mdpi.comresearchgate.net Generally, a higher molecular weight or concentration leads to a lower LCST. mdpi.com This dependency underscores the importance of controlled polymerization techniques to achieve reproducible performance. mdpi.com
Copolymerization: Introducing comonomers into the PNVCL chain is a powerful tool for tuning the LCST. Copolymerizing NVCL with more hydrophilic monomers like N-vinylpyrrolidone (NVP) can increase the LCST, while copolymerization with more hydrophobic monomers can lower it. researchgate.net For example, statistical copolymers of VCL and vinyl acetate (B1210297) (VAc) have been synthesized to create materials with tailored thermoresponsive properties. acs.org
This relationship is critical for biomedical applications, where the LCST needs to be precisely tuned to the physiological temperature range (30-40 °C). mdpi.comacs.org
Advanced Characterization of Complex NVCL Systems
To fully understand and engineer PNVCL-based materials, a suite of advanced characterization techniques is employed to probe their structure, transitions, and behavior in solution.
Spectroscopic Methods: Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR) are fundamental for confirming the chemical structure of the polymer. researchgate.netresearchgate.net These techniques verify that polymerization occurs through the vinyl group's double bond without altering the caprolactam ring. researchgate.nettandfonline.com
Thermal Analysis: Differential Scanning Calorimetry (DSC) is used to determine the thermal properties of PNVCL, such as its glass transition temperature (Tg). researchgate.netmdpi.com It can also be used to study the thermodynamics of the phase segregation process in solution. metu.edu.tr
Scattering Techniques: Dynamic Light Scattering (DLS) is essential for measuring the hydrodynamic diameter of PNVCL particles (like micelles and microgels) in solution and for determining the LCST by observing the sharp increase in particle size as aggregation occurs. mdpi.comresearchgate.netmdpi.com
Chromatography: Size Exclusion Chromatography (SEC) is used to determine the molecular weight and molecular weight distribution (polydispersity) of the synthesized polymers, which is critical for understanding structure-property relationships. metu.edu.trmdpi.com
Rheological Analysis: Rheology is instrumental in studying the mechanical properties of PNVCL systems, especially hydrogels. tandfonline.com It measures properties like the elastic modulus (G') and viscous modulus (G''), providing insight into the material's transition from a liquid-like to a solid-like state during gelation. tandfonline.com
Optical and Microscopic Analysis: The LCST is often determined by measuring the transmittance of a polymer solution as a function of temperature using a UV-Vis spectrophotometer. mdpi.comnih.gov Cryo-Transmission Electron Microscopy (cryo-TEM) is used to observe the morphology of self-assembled structures like micelles and vesicles in their hydrated state. mdpi.comrsc.org
Table 2: Characterization Techniques for NVCL Systems
| Technique | Information Obtained | Reference |
| FTIR Spectroscopy | Confirmation of functional groups, verification of polymerization. | researchgate.netresearchgate.net |
| NMR Spectroscopy | Detailed chemical structure elucidation. | researchgate.netresearchgate.net |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), thermal transitions. | researchgate.netmdpi.com |
| Dynamic Light Scattering (DLS) | Hydrodynamic size of particles, determination of LCST. | mdpi.comresearchgate.net |
| Size Exclusion Chromatography (SEC) | Molecular weight and polydispersity. | metu.edu.trmdpi.com |
| Rheology | Viscoelastic properties (G', G''), gelation behavior. | tandfonline.com |
| UV-Vis Spectroscopy | Determination of LCST via transmittance changes. | mdpi.comnih.gov |
| Cryo-TEM | Morphology of self-assembled nanostructures. | mdpi.comrsc.org |
Integration of PNVCL into 4D Printing Technology
4D printing is an emerging technology that involves 3D printing objects with smart materials that can change their shape or properties over time in response to an external stimulus. nih.gov PNVCL is an excellent candidate material for 4D printing due to its distinct thermoresponsive behavior. mdpi.comfrontiersin.org
The core concept is to use a PNVCL-based resin or "ink" in a 3D printing process, often Stereolithography (SLA). nih.govmdpi.com The printed object is static at first, but when the temperature is changed, it can undergo a programmed transformation, such as shrinking, expanding, or changing shape. This behavior is enabled by the PNVCL's transition across its LCST. nih.gov
Material Formulation: For 4D printing, NVCL is typically copolymerized with a crosslinking agent, such as di(ethylene glycol) diacrylate (DEGDA), to form a hydrogel network. mdpi.com The crosslinker provides structural integrity and can act as a shape-memory component. mdpi.com The entire formulation, including a photoinitiator like Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO), is designed to be curable by the light source (e.g., a 405 nm laser) in an SLA printer. mdpi.com
Stimulus-Response Mechanism: A 4D-printed PNVCL hydrogel will be in a swollen, expanded state in water below its LCST. tandfonline.com When the temperature is raised above the LCST, the polymer network becomes hydrophobic, expelling water and causing the object to shrink or change its shape. tandfonline.comnih.gov This process is reversible; cooling the object below the LCST will cause it to re-swell and return to its original form. nih.gov
Applications: This technology has significant potential in various fields. In biomedicine, it could be used to create self-folding tissue engineering scaffolds or smart drug delivery devices that release their payload in response to body temperature. frontiersin.orgmdpi.com Other potential applications include soft robotics, self-assembling structures, and adaptive sensors. researchgate.net
The integration of PNVCL's inherent intelligence into the advanced fabrication capabilities of 3D printing opens up a new dimension of material design, allowing for the creation of dynamic and functional structures. researchgate.netresearchgate.net
Q & A
Q. What are the fundamental methods for synthesizing poly(N-vinylcaprolactam) (PNVCL), and how do polymerization conditions influence its thermoresponsive properties?
PNVCL is typically synthesized via free radical polymerization (FRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization. RAFT allows precise control over molecular weight and end-group functionality, which critically affects the lower critical solution temperature (LCST). For example, higher molecular weights (>50 kDa) shift the LCST to lower temperatures due to increased hydrophobic interactions . Key variables include:
- Monomer-to-initiator ratio : Affects polymer chain length.
- Temperature : Optimal at 60–70°C for FRP.
- Solvent : Water or ethanol is preferred for aqueous applications.
Q. What safety protocols should researchers follow when handling NVCL monomer in laboratory settings?
NVCL monomer requires stabilization with inhibitors (e.g., hydroquinone) to prevent unintended polymerization. Safety measures include:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and eye protection.
- Ventilation : Use fume hoods to avoid inhalation exposure.
- Storage : Keep at 2–8°C in amber glass under inert gas (N₂/Ar) .
Q. How is the LCST of PNVCL determined experimentally, and what factors modulate this transition?
The LCST is measured via cloud point analysis using UV-Vis spectroscopy (turbidimetry) or differential scanning calorimetry (DSC). Key factors include:
- Polymer concentration : Higher concentrations lower LCST.
- Additives : Salts (e.g., NaCl) reduce LCST via the "salting-out" effect.
- Molecular weight : Higher MW decreases LCST (see Table 1) .
Table 1 : LCST Variation with PNVCL Molecular Weight (Data from )
| Molecular Weight (kDa) | LCST (°C) |
|---|---|
| 20 | 32–35 |
| 50 | 28–30 |
| 100 | 24–26 |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported cytotoxicity data for PNVCL-based materials?
Discrepancies arise from variations in polymer architecture (e.g., crosslinking density) and experimental conditions (e.g., cell lines, exposure time). For example:
- Low cytotoxicity : Reported for PNVCL with LCST >32°C in fibroblast studies .
- High cytotoxicity : Observed in PNVCL-grafted nanoparticles due to reactive oxygen species (ROS) generation .
Methodological recommendations : - Standardize cell viability assays (MTT vs. Live/Dead staining).
- Characterize polymer degradation products via LC-MS.
Q. What advanced copolymerization strategies enhance PNVCL’s functionality for drug delivery?
Block or graft copolymers with PEG or poly(ε-caprolactone) (PCL) improve biocompatibility and enable multi-stimuli responsiveness. Example:
- RAFT-synthesized PNVCL-b-PCL : Exhibits temperature-triggered drug release (e.g., doxorubicin) at 37–42°C .
- Glycidyl methacrylate (GMA) copolymers : Enable post-polymerization functionalization (e.g., targeting ligands) .
Key characterization tools : Dynamic light scattering (DLS) for micelle size, TEM for morphology.
Q. How can PNVCL’s phase transition mechanism be analyzed at the molecular level?
Two-dimensional correlation spectroscopy (2D-COS) combined with FTIR tracks conformational changes during heating. For PNVCL hydrogels:
Q. What methodologies detect and quantify PNVCL in environmental samples like wastewater?
Pyrolysis-GC/MS is validated for trace detection (<100 µg/L). Steps include:
- Sample pretreatment : Solid-phase extraction (SPE) to concentrate PNVCL.
- Thermal degradation : Pyrolyze at 600°C to yield NVCL and ε-caprolactam monomers.
- Quantification : Calibrate using deuterated internal standards .
Q. How do reactivity ratios impact the synthesis of NVCL-based copolymers?
For NVCL copolymerized with glycidyl methacrylate (GMA), the reactivity ratios (r₁ for NVCL = 0.62, r₂ for GMA = 1.21) favor GMA incorporation, requiring strict stoichiometric control to avoid heterogeneity .
Data Analysis & Interpretation
Q. How should researchers interpret conflicting data on PNVCL’s mechanical strength in hydrogel formulations?
Contradictions arise from crosslinking methods (chemical vs. physical). For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
